molecular formula C6H9N3O B1529367 3-Amino-1-ethyl-1,2-dihydropyrazin-2-one CAS No. 1343050-71-4

3-Amino-1-ethyl-1,2-dihydropyrazin-2-one

Cat. No.: B1529367
CAS No.: 1343050-71-4
M. Wt: 139.16 g/mol
InChI Key: IRMKADIQKLRPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-ethyl-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-ethylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-4-3-8-5(7)6(9)10/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMKADIQKLRPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343050-71-4
Record name 3-amino-1-ethyl-1,2-dihydropyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-amino-1-ethyl-2-pyrazinone synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Synthesis, and Application in Kinase Inhibitor Design

Chemical Identity & Nomenclature

3-amino-1-ethyl-2-pyrazinone is a heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting mitogen-activated protein kinases (MAPK), specifically p38


. It belongs to the class of 2(1H)-pyrazinones, a scaffold valued in medicinal chemistry for its ability to mimic peptide bonds and engage in hydrogen bonding within enzyme active sites.
Attribute Detail
IUPAC Name 3-amino-1-ethylpyrazin-2(1H)-one
Preferred Synonym 3-amino-1-ethyl-1,2-dihydropyrazin-2-one
CAS Number Not widely listed; refer to PubChem CID 62938972
Molecular Formula C

H

N

O
Molecular Weight 139.15 g/mol
SMILES CCN1C=CN=C(C1=O)N
InChIKey IRMKADIQKLRPIG-UHFFFAOYSA-N

Synthesis & Production Protocols

The synthesis of 3-amino-1-ethyl-2-pyrazinone typically follows a regioselective N-alkylation strategy starting from the parent 3-aminopyrazin-2(1H)-one. This route is preferred in discovery chemistry due to the commercial availability of the starting material and the operational simplicity relative to de novo ring construction.

Core Synthesis Logic

The challenge in alkylating 2-pyrazinones lies in the competition between N-alkylation (desired) and O-alkylation (lactim ether formation). Using a polar aprotic solvent and a mild base favors the thermodynamic N-alkylated product.

Synthesis SM 3-Aminopyrazin-2(1H)-one (Precursor) Intermediate Transition State (N- vs O- attack) SM->Intermediate Deprotonation (DMF, 60°C) Reagents Ethyl Iodide (EtI) Cs2CO3 or K2CO3 Reagents->Intermediate Product 3-amino-1-ethyl-2-pyrazinone (Target) Intermediate->Product SN2 Substitution (N1-selective)

Figure 1: Synthetic pathway for the N1-ethylation of 3-aminopyrazin-2(1H)-one.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for pyrazinone functionalization [1][2].

Materials:
  • Precursor: 3-Aminopyrazin-2(1H)-one (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 eq) or Potassium Carbonate (K
    
    
    CO
    
    
    )
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:
  • Preparation: Charge a flame-dried round-bottom flask with 3-aminopyrazin-2(1H)-one (e.g., 10 mmol) and Cs

    
    CO
    
    
    
    (15 mmol).
  • Solvation: Add anhydrous DMF (30 mL) under an inert atmosphere (N

    
     or Ar). Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide (12 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]

    
     = 140.1).
    
  • Workup:

    • Dilute the reaction mixture with EtOAc (100 mL).

    • Wash with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF.

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    ), eluting with a gradient of DCM:MeOH (95:5 to 90:10). The N-alkylated product typically elutes after the O-alkylated byproduct (if present).
    

Applications in Drug Development

The 3-amino-1-ethyl-2-pyrazinone scaffold is a critical pharmacophore in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .

Mechanism of Action: p38 Inhibition

Inhibitors like AZD7624 utilize the pyrazinone core to anchor the molecule within the ATP-binding pocket of the kinase. The carbonyl oxygen (C=O) and the amino group (-NH


) at position 3 often serve as hydrogen bond acceptors and donors, respectively, interacting with the "hinge region" of the kinase [3].

The N-ethyl group occupies the hydrophobic pocket, improving the lipophilicity and cellular permeability of the inhibitor compared to the unsubstituted parent.

p38Pathway Stimulus Pro-inflammatory Cytokines (TNF-a, IL-1) Receptor Cell Surface Receptors Stimulus->Receptor MAPKKK MAPKKK (TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK (Target) MAPKK->p38 Effect Reduced Cytokine Production p38->Effect Phosphorylation of Downstream Factors Inhibitor 3-amino-1-ethyl-2-pyrazinone Derivative (Inhibition) Inhibitor->p38 ATP Competition

Figure 2: Biological cascade of p38 MAPK signaling and the intervention point of pyrazinone-based inhibitors.

Analytical Characterization

Researchers should validate the identity of synthesized batches using the following spectral markers.

Technique Expected Signal Characteristics

H NMR (DMSO-d

)

1.25
(t, 3H, -CH

CH

);

3.85
(q, 2H, -CH

CH

);

6.50
(s, 2H, -NH

, exchangeable);

7.2–7.8
(d, 2H, Pyrazine ring protons H-5, H-6).

C NMR
Signals expected at approx. 13.5 (CH

), 44.0 (CH

), 120-130 (Pyrazine CH), 150 (C-NH

), 155 (C=O).
LC-MS (ESI) [M+H]

= 140.1
. Fragmentation may show loss of ethyl group (M-29) or ammonia (M-17).
Appearance Off-white to pale yellow solid.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas; hygroscopic.

  • Reactivity: Stable under normal conditions but may degrade under strong acidic or basic hydrolysis. Avoid strong oxidizing agents.

References

  • PubChem. "this compound (CID 62938972)." National Center for Biotechnology Information. Available at: [Link]

  • Bagley, M. C., et al. "The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2020.
  • Patel, A. R., et al. "The development of AZD7624 for prevention of exacerbations in COPD." International Journal of COPD, 2018.[1] Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N-ethyl-3-aminopyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Physical Properties in Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific investigation. Among the critical milestones in this journey is the comprehensive characterization of a compound's physical properties. For the burgeoning class of N-ethyl-3-aminopyrazinone derivatives, which hold significant potential in various therapeutic areas, understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, optimal delivery, and predictable in vivo behavior. This guide provides an in-depth technical exploration of the core physical properties of these derivatives, offering both theoretical underpinnings and practical experimental methodologies to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. While direct experimental data for N-ethyl-3-aminopyrazinone derivatives is emerging, this guide leverages established data from the closely related N-substituted 3-aminopyrazine-2-carboxamides to provide a robust predictive framework and detailed procedural guidance.[1][2]

The Molecular Architecture: N-ethyl-3-aminopyrazinone Core

The foundational structure of an N-ethyl-3-aminopyrazinone derivative features a pyrazinone ring, a six-membered aromatic heterocycle containing two nitrogen atoms. This core is substituted with an amino group at the 3-position and an ethyl group at one of the nitrogen atoms. The specific point of ethylation (on the ring or the exocyclic amino group) and the presence of other substituents will significantly influence the molecule's overall physical and chemical characteristics.

Caption: Core structure of an N-ethyl-3-aminopyrazinone derivative.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized N-ethyl-3-aminopyrazinone derivatives. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the precise connectivity of atoms within a molecule. For N-ethyl-3-aminopyrazinone derivatives, both ¹H and ¹³C NMR are essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide characteristic signals for the protons on the pyrazine ring, the amino group, and the N-ethyl substituent. The aromatic protons on the pyrazine core are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm.[3] The ethyl group will present a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons of the amino group are likely to appear as a broad singlet.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyrazinone ring will be a key diagnostic signal, appearing significantly downfield. For the analogous 3-aminopyrazine-2-carboxamides, the amidic carbon appears in the range of δ 163.35–166.64 ppm, providing a reasonable estimate for the pyrazinone carbonyl.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For N-ethyl-3-aminopyrazinone derivatives, key vibrational bands to observe include:

  • N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3100-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl group of the pyrazinone ring is expected around 1650-1680 cm⁻¹. In related 3-aminopyrazine-2-carboxamides, this peak is observed between 1641–1684 cm⁻¹.[4]

  • C-H Stretching: Aliphatic C-H stretches from the ethyl group will be visible in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and for providing information about their fragmentation patterns, which can further aid in structural confirmation.

Fundamental Physicochemical Properties

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point (°C)

The melting point is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice of a solid compound. For a series of related compounds, trends in melting points can offer insights into intermolecular forces. In a study of 3-aminopyrazine-2-carboxamide derivatives, melting points were found to vary significantly with the nature of the N-substituent, ranging from as low as 30.1°C for an N-hexyl derivative to over 200°C for some N-phenyl derivatives.[2] This suggests that for N-ethyl-3-aminopyrazinone derivatives, the presence of additional substituents on the pyrazine ring will have a substantial impact on the melting point.

Compound (Analogue) Substituent Melting Point (°C)
3-Amino-N-hexylpyrazine-2-carboxamiden-Hexyl30.1–32.1[2]
3-Amino-N-octylpyrazine-2-carboxamiden-Octyl40.3–40.9[2]
3-Amino-N-phenylpyrazine-2-carboxamidePhenyl105.4–106.8[2]
3-Amino-N-(4-hydroxyphenyl)pyrazine-2-carboxamide4-Hydroxyphenyl210.5–211.9[2]

Table 1: Melting Points of Analogue 3-Aminopyrazine-2-carboxamide Derivatives

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low and variable absorption. The solubility of N-ethyl-3-aminopyrazinone derivatives will be influenced by a balance of factors including the polarity of the pyrazinone core, the ability to form hydrogen bonds through the amino group, and the lipophilicity of the substituents. It is hypothesized that increasing the length of an N-alkyl chain can destabilize the crystal structure, potentially leading to increased solubility in nonpolar media but decreased aqueous solubility.[5]

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's ability to partition between an oily (lipid) and an aqueous phase. This property is crucial for membrane permeability and interaction with biological targets. For the analogous 3-aminopyrazine-2-carboxamides, lipophilicity was assessed using a reversed-phase thin-layer chromatography method to determine log k values, which are related to logP.[4] It was observed that increasing the length of the N-alkyl chain led to an increase in lipophilicity.[1]

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The pyrazine ring is weakly basic, and the amino group will also have a characteristic pKa. The ionization state of a drug molecule is critical as it affects its solubility, permeability, and binding to its target. The predicted pKa for the related compound 2-Amino-5-ethylpyrazine is approximately 3.50.[3]

Experimental Protocols

The following section outlines detailed, step-by-step methodologies for the determination of the key physical properties discussed. These protocols are based on standard laboratory practices and can be adapted for the specific N-ethyl-3-aminopyrazinone derivative under investigation.

Synthesis and Purification

A general procedure for the synthesis of related N-substituted 3-aminopyrazine-2-carboxamides involves the reaction of methyl 3-aminopyrazine-2-carboxylate with the corresponding amine.[1] A similar strategy could be envisioned for the synthesis of N-ethyl-3-aminopyrazinone derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 3-aminopyrazinone precursor, ethylating agent) Reaction Reaction (e.g., N-alkylation) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, Melting Point) Purification->Characterization Final_Product Pure N-ethyl-3-aminopyrazinone Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of N-ethyl-3-aminopyrazinone derivatives.

Step-by-Step Protocol for Synthesis (Hypothetical, based on analogues):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-aminopyrazinone precursor in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Reagents: Add the ethylating agent (e.g., ethyl iodide, diethyl sulfate) and a base (e.g., potassium carbonate, triethylamine) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-ethyl-3-aminopyrazinone derivative.

Determination of Melting Point
  • Sample Preparation: Finely powder a small amount of the dry, purified compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the sample.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

    • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent.

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).

    • Acquire the mass spectrum and determine the molecular ion peak to confirm the molecular weight.

Conclusion and Future Directions

The physical properties of N-ethyl-3-aminopyrazinone derivatives are critical to their successful development as therapeutic agents. This guide has provided a comprehensive overview of the key physicochemical parameters and detailed experimental protocols for their determination, drawing upon data from closely related analogues to establish a predictive framework. As research in this area progresses, the systematic collection and analysis of these properties for a diverse range of N-ethyl-3-aminopyrazinone derivatives will be essential for building robust structure-property relationships. Such a database will be invaluable for the rational design of new drug candidates with optimized ADME profiles and enhanced therapeutic potential.

References

  • Doležal, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1234. [Link]

  • Doležal, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. [Link]

  • Goosen, C., et al. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. Pharmaceutical development and technology, 7(1), 89-99. [Link]

  • Konečný, V., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1234. [Link]

  • MDPI. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

  • PubChem. 3-amino-1-ethyl-1,2-dihydropyridin-2-one. [Link]

  • Suwito, H., et al. (2019). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-amino-1-ethyl-1,2-dihydropyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-amino-1-ethyl-1,2-dihydropyrazin-2-one, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of solubility in drug development—impacting everything from bioavailability to formulation—this document is designed for researchers, scientists, and drug development professionals.[1] It will delve into the theoretical and practical aspects of determining the solubility of this pyrazinone derivative, offering detailed experimental protocols and insights into factors that govern its dissolution.

Introduction: The Central Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its therapeutic efficacy and developability.[1] Poor aqueous solubility is a common hurdle for many heterocyclic compounds, including pyrazinone derivatives, potentially leading to low absorption and bioavailability.[2][3][4] Understanding and accurately quantifying the solubility of a compound like this compound is therefore not merely a characterization step but a cornerstone of preclinical development. This guide will provide the foundational knowledge and methodologies to establish a robust solubility profile for this molecule.

Physicochemical Landscape and Expected Solubility Behavior

While specific experimental data for this compound is not extensively published, we can infer its likely solubility behavior by examining its structural components and related chemical classes.

The molecule's structure features:

  • A pyrazinone core : This heterocyclic ring system can participate in hydrogen bonding, which is beneficial for solubility in polar solvents.[5]

  • An amino group (-NH2) : This functional group can act as both a hydrogen bond donor and acceptor, and its basicity (pKa) will significantly influence pH-dependent solubility.[6]

  • An ethyl group (-CH2CH3) : This alkyl substituent introduces a degree of lipophilicity, which may decrease aqueous solubility.

The presence of the amino group suggests that the solubility of this compound will be highly dependent on the pH of the medium.[7][8] In acidic conditions, the amino group will be protonated, forming a more soluble salt. Conversely, in neutral or basic conditions, the compound will exist in its less soluble free base form.

The interplay of these structural features is visually represented in the following diagram:

cluster_influencing_factors Factors Influencing Solubility Compound This compound Pyrazinone_Core Pyrazinone Core (Polarity, H-bonding) Compound->Pyrazinone_Core Amino_Group Amino Group (Basicity, H-bonding, pH-dependence) Compound->Amino_Group Ethyl_Group Ethyl Group (Lipophilicity) Compound->Ethyl_Group Solubility Aqueous Solubility Pyrazinone_Core->Solubility Increases in polar solvents Amino_Group->Solubility Increases at low pH Ethyl_Group->Solubility Decreases solubility

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining equilibrium or thermodynamic solubility is the shake-flask method.[9] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Rationale and Causality

The shake-flask method is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring an excess of the solid is present, we can be confident that the measured concentration represents the maximum amount of the compound that can dissolve under the given conditions.[10] Agitation ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process, while a sufficient incubation time (typically 24-72 hours) allows for this equilibrium to be established.[9]

Step-by-Step Protocol
  • Preparation of the Solvent System: Prepare the desired solvent, for example, a phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

  • Addition of Excess Solid: Add an excess amount of crystalline this compound to a sealed vial containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 72 hours.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particles are included, filter the aliquot through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Data Analysis: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor, if any.

The workflow for this protocol is illustrated below:

start Start step1 Add excess compound to solvent start->step1 step2 Equilibrate with shaking (24-72h at constant T) step1->step2 step3 Centrifuge to separate solid step2->step3 step4 Collect and filter supernatant step3->step4 step5 Quantify concentration (e.g., HPLC) step4->step5 end End: Thermodynamic Solubility Value step5->end

Sources

Methodological & Application

Application Notes & Protocols for 3-amino-1-ethyl-1,2-dihydropyrazin-2-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2(1H)-Pyrazinone Scaffold in Modern Drug Discovery

The 2(1H)-pyrazinone ring system is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural features, including hydrogen bond donors and acceptors, and its ability to be readily and selectively functionalized, make it an ideal scaffold for targeting a wide array of biological targets.[1] Derivatives of this core have demonstrated potent activity as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often deregulated in diseases like cancer.[2][3] The pyrazinone scaffold serves as an effective mimic of the hinge-binding motifs required for ATP-competitive inhibition of many kinases.[3][4] Furthermore, pyrazine-based structures have been successfully developed as antimycobacterial agents, antivirals, and modulators of central nervous system receptors, highlighting the versatility of this chemical class.[1][5]

This guide focuses on 3-amino-1-ethyl-1,2-dihydropyrazin-2-one , a key intermediate designed for the synthesis of diverse compound libraries. The presence of a primary amino group at the C3-position offers a prime handle for derivatization, most commonly through amide bond formation. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental strategy in lead optimization. The N1-ethyl group enhances solubility and can provide specific steric and electronic interactions within a target's binding pocket.

This document provides a detailed protocol for a cornerstone reaction—amide coupling—to illustrate the utility of this intermediate in synthesizing potential therapeutic agents. The principles and techniques described herein are foundational for researchers in drug discovery and process development.

PART 1: Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to understand the properties of the intermediate and the necessary safety protocols.

Compound Properties
PropertyValueSource
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₆H₉N₃OCalculated
Molecular Weight 139.16 g/mol Calculated
Appearance Expected to be an off-white to yellow solidAnalog Comparison
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral Heterocycle Data
Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions applied to novel heterocyclic amines.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

PART 2: Core Application: Synthesis of Bioactive Amide Libraries

The primary amino group at the C3-position is an excellent nucleophile, making it an ideal site for diversification. The most robust and widely used transformation is the acylation of this amine with a variety of carboxylic acids to form a library of N-substituted 3-aminopyrazinone derivatives. This amide bond formation is a cornerstone of modern medicinal chemistry.[6][7]

The resulting N-acyl derivatives have shown significant potential as antimycobacterial agents and kinase inhibitors.[8][9] By varying the carboxylic acid coupling partner (R-COOH), researchers can systematically probe structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

cluster_0 Scaffold Diversification Strategy intermediate 3-amino-1-ethyl- 1,2-dihydropyrazin-2-one coupling Amide Coupling (e.g., CDI, HATU) intermediate->coupling r_acid Carboxylic Acid Library (R-COOH) r_acid->coupling library Target Compound Library (Potential Drug Candidates) coupling->library reagent reagent process process product product start Start acid Dissolve Carboxylic Acid in Anhydrous DMF start->acid cdi Add CDI (Activation) acid->cdi stir1 Stir at RT (1-2 hours) cdi->stir1 amine Add Pyrazinone Intermediate stir1->amine stir2 Stir at RT or 50°C (12-24 hours) amine->stir2 workup Aqueous Workup (EtOAc/Water) stir2->workup extract Extract & Dry Organic Layer workup->extract purify Purify via Column Chromatography extract->purify final Final Product purify->final end End final->end

Sources

Application Notes & Protocols: Strategic Derivatization of the 3-Amino Group on Pyrazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active agents.[1] Its derivatives have shown a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[2] Notably, favipiravir, a pyrazinone derivative, is an approved antiviral drug.[1] The 3-amino group on the pyrazinone ring is a key handle for synthetic modification, allowing for the introduction of diverse functionalities that can modulate a compound's physicochemical properties, target binding affinity, and pharmacokinetic profile. This guide provides an in-depth exploration of the primary reaction conditions and strategic considerations for derivatizing this critical amino group, supported by detailed protocols.

Foundational Principles: Reactivity of the 3-Amino Group

The 3-amino group on the pyrazinone ring is an electron-rich nucleophile, but its reactivity is tempered by the overall electron-deficient nature of the pyrazine ring.[3] The two nitrogen atoms within the ring withdraw electron density, making the exocyclic amino group less basic and nucleophilic than a typical aniline. Understanding this electronic balance is crucial for selecting appropriate reaction conditions. Key derivatization strategies involve transforming this amine into amides, sulfonamides, ureas, or installing alkyl/aryl groups.

Acylation: Amide Bond Formation

Acylation is one of the most common and reliable methods for derivatizing the 3-amino group. The resulting amide bond is generally stable and provides a hydrogen bond donor, which can be critical for target engagement.

Causality Behind Experimental Choices:

The choice of acylating agent and coupling conditions depends on the reactivity of both the pyrazinone starting material and the carboxylic acid.

  • Acid Chlorides/Anhydrides: For simple, robust acylations, converting a carboxylic acid to its more reactive acid chloride (using, e.g., SOCl₂ or (COCl)₂) is a classic approach. This method is rapid and often high-yielding but can be incompatible with sensitive functional groups. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct.

  • Peptide Coupling Reagents: For more delicate substrates or when using a carboxylic acid directly, peptide coupling reagents are indispensable. Reagents like HATU, HBTU, or EDC·HCl activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the aminopyrazinone. The addition of a base such as DIPEA is standard. This method is mild, minimizes side reactions, and is broadly applicable.[4]

Detailed Protocol: General Acylation using HATU
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-aminopyrazinone starting material (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Activator Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl pyrazinone.

Sulfonylation: Sulfonamide Synthesis

Sulfonamides are excellent bioisosteres for amides and can significantly alter a compound's solubility and cell permeability. They are typically synthesized by reacting the aminopyrazinone with a sulfonyl chloride.

Causality Behind Experimental Choices:
  • Base: Pyridine is often the solvent and base of choice for sulfonylation. It is a weak enough base to not deprotonate other sensitive sites but is sufficient to neutralize the HCl generated. Its nucleophilic character can also catalyze the reaction. For more hindered amines or less reactive sulfonyl chlorides, a stronger, non-nucleophilic base like DBU or a catalytic amount of DMAP can be beneficial.

  • Solvent: Aprotic solvents like DCM or THF are suitable alternatives to pyridine, especially when using a different base like TEA.

Detailed Protocol: General Sulfonylation
  • Dissolution: Dissolve the 3-aminopyrazinone (1.0 eq) in anhydrous pyridine or DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4-16 hours).

  • Work-up: If using pyridine, remove it under high vacuum. If using DCM, dilute with more DCM and wash with 1M HCl (aq), followed by saturated NaHCO₃ (aq) and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide (or triflate).[5][6] This allows for the direct connection of complex aryl or heteroaryl moieties to the pyrazinone core.

Causality Behind Experimental Choices:
  • Catalyst System: The success of this reaction hinges on the choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most critically, the phosphine ligand. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[6]

  • Solvent: Anhydrous, deoxygenated ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents are necessary to maintain catalyst activity.[8]

Detailed Protocol: Buchwald-Hartwig N-Arylation
  • Flask Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), 3-aminopyrazinone (1.2 eq), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%).

  • Inerting: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous, degassed toluene or dioxane, followed by the base (e.g., NaOtBu, 1.4 eq).

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Reductive Amination

While less common for direct derivatization of the 3-amino group itself, reductive amination is a key strategy if the pyrazinone is synthesized from a precursor where the amine can be formed reductively.[9][10] More applicable is the reverse—using the 3-aminopyrazinone to perform reductive amination on a separate aldehyde or ketone, effectively N-alkylating the pyrazinone.

Causality Behind Experimental Choices:
  • Reducing Agent: The choice of reducing agent is critical for selectively reducing the intermediate imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for slightly acidic conditions which favor imine formation.[11] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[11]

  • Solvent: Chlorinated solvents like dichloroethane (DCE) or DCM are commonly used. Acetic acid is often added as a catalyst to promote imine formation.

Detailed Protocol: N-Alkylation via Reductive Amination
  • Dissolution: To a flask, add the 3-aminopyrazinone (1.0 eq), the aldehyde or ketone (1.1 eq), and dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir for 30-60 minutes at room temperature to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Stir at room temperature until the reaction is complete (2-24 hours), as monitored by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Urea and Thiourea Formation

Ureas and thioureas are valuable functional groups in medicinal chemistry, known for their ability to form strong hydrogen bond networks.[12][13] They are readily synthesized from the aminopyrazinone.

Causality Behind Experimental Choices:
  • Reagents: The most direct method is the reaction of the 3-aminopyrazinone with an appropriate isocyanate or isothiocyanate.[14][15] This reaction is typically very clean and high-yielding, often requiring no catalyst.

  • Conditions: The reaction is usually performed at room temperature in an aprotic solvent like THF, DCM, or DMF. For less reactive partners, gentle heating may be required.

Detailed Protocol: Urea/Thiourea Synthesis
  • Dissolution: Dissolve the 3-aminopyrazinone (1.0 eq) in anhydrous THF or DCM.

  • Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The product often precipitates from the solution upon formation. Monitor by TLC. The reaction is usually complete within 1-4 hours.

  • Isolation: If a precipitate has formed, collect the product by filtration and wash with cold solvent. If the product is soluble, concentrate the reaction mixture and purify by flash chromatography or recrystallization.

Summary of Reaction Conditions

Derivatization TypeKey ReagentsTypical Base(s)Solvent(s)Temp. (°C)Key Considerations
Acylation Acid Chloride or Carboxylic Acid + Coupling Agent (HATU)TEA, DIPEA, PyridineDCM, DMF, THF0 to RTCoupling agents are milder for complex molecules.
Sulfonylation Sulfonyl ChloridePyridine, TEAPyridine, DCM0 to RTPyridine often serves as both solvent and base.
N-Arylation Aryl Halide, Pd Catalyst, Phosphine LigandNaOtBu, LiHMDS, K₂CO₃Toluene, Dioxane80-110Requires inert, anhydrous conditions. Ligand choice is critical.
N-Alkylation Aldehyde/Ketone + Reducing Agent (NaBH(OAc)₃)None (or cat. AcOH)DCE, DCM, THFRTMild conditions, high functional group tolerance.
Urea/Thiourea Isocyanate / IsothiocyanateNone neededTHF, DCMRTOften a fast, high-yielding reaction.

Visualization of Derivatization Strategies

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Classes Start 3-Aminopyrazinone Core Acylation Acylation Start->Acylation R-COOH, HATU or R-COCl, Base Sulfonylation Sulfonylation Start->Sulfonylation R-SO₂Cl, Base Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation Ar-X, Pd Catalyst, Ligand, Base Alkylation N-Alkylation (Reductive Amination) Start->Alkylation RCHO, NaBH(OAc)₃ Urea Urea/Thiourea Formation Start->Urea R-NCO or R-NCS Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide Arylamine N-Aryl Derivatives Arylation->Arylamine Alkylamine N-Alkyl Derivatives Alkylation->Alkylamine UreaProduct Urea/Thiourea Derivatives Urea->UreaProduct

Caption: Workflow for derivatizing the 3-amino group of pyrazinones.

Conclusion

The 3-amino group of the pyrazinone scaffold offers a versatile point for synthetic elaboration, enabling the generation of diverse chemical libraries for drug discovery programs. The choice of derivatization strategy—be it acylation, sulfonylation, cross-coupling, or urea formation—should be guided by the desired physicochemical properties of the final compound and the compatibility of the reagents with other functionalities on the molecule. The protocols and principles outlined in this guide provide a robust framework for researchers to strategically and efficiently modify this valuable heterocyclic core.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). RSC Advances. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC. Available at: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). PMC. Available at: [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2021). INEOS OPEN. Available at: [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journals. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel-crafts acylation reaction: Topics. Science.gov. Available at: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. (2009). PubMed. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (2019). Journal of Materials and Environmental Chemistry. Available at: [Link]

  • Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFR WT , EGFR T790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities. (2024). PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. Available at: [Link]

  • A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. (2025). ResearchGate. Available at: [Link]

  • Process for the N-alkylation of aminopyridines. Google Patents.
  • Synthesis of some pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties and their antimicrobial activity. (2010). TÜBİTAK Academic Journals. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. Available at: [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. HETEROCYCLES. Available at: [Link]

  • Friedel-Crafts Acylation with Amides. (2011). PMC. Available at: [Link]

Sources

The Architect's Guide to Pyrazinone-Based Heterocyclic Libraries: From Synthesis to Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2(1H)-pyrazinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets. This has led to the development of numerous pyrazinone-containing drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] The strategic generation of pyrazinone-based heterocyclic libraries is therefore a critical endeavor in drug discovery, enabling the high-throughput screening of novel chemical entities. This comprehensive guide provides an in-depth exploration of the key synthetic strategies for the preparation of these libraries, with a focus on both theoretical underpinnings and practical, field-proven protocols. We will delve into the intricacies of solid-phase synthesis, multicomponent reactions, and microwave-assisted methodologies, offering detailed experimental procedures and expert insights to empower researchers in their quest for the next generation of therapeutics.

The Strategic Imperative for Pyrazinone Libraries in Drug Discovery

The pyrazinone core, a six-membered aromatic ring with two nitrogen atoms, offers a versatile template for chemical diversification.[1] Its structural rigidity and capacity for multiple points of substitution allow for the precise spatial arrangement of pharmacophoric groups, facilitating interactions with a diverse array of protein targets. Notably, pyrazinone derivatives have shown significant promise as inhibitors of protein kinases, a class of enzymes frequently implicated in the development and progression of cancer.[3][4] The ability to rapidly generate large and diverse libraries of pyrazinone analogs is paramount for exploring the vast chemical space around this privileged scaffold and for identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies: A Comparative Analysis

The efficient construction of pyrazinone libraries hinges on the selection of an appropriate synthetic strategy. The choice of methodology is dictated by factors such as the desired level of diversity, the scale of the library, and the available resources. Here, we dissect three of the most powerful approaches: solid-phase synthesis, Ugi multicomponent reactions, and microwave-assisted synthesis.

Solid-Phase Synthesis: The Engine of High-Throughput Screening

Solid-phase organic synthesis (SPOS) has revolutionized the generation of combinatorial libraries by immobilizing one of the starting materials on a polymeric support.[5] This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing steps, making it ideally suited for automation and high-throughput applications.

The key to a successful solid-phase synthesis of pyrazinones lies in the judicious choice of the resin and linker. The linker must be stable to the reaction conditions required for the construction of the pyrazinone core and subsequent derivatization, yet readily cleavable under mild conditions to release the final products in high purity.

A common strategy involves the immobilization of an amino acid derivative onto a Wang or Merrifield resin, followed by a sequence of reactions to build the pyrazinone ring.[5][6] Diversity can be introduced at multiple positions of the pyrazinone scaffold by varying the building blocks used in each step.

Expert Insight: The true power of SPOS for pyrazinone libraries is realized when combined with orthogonal protection strategies. This allows for the selective deprotection and functionalization of different positions on the pyrazinone core, leading to an exponential increase in the diversity of the final library. For instance, a sulfur-based linker can be employed for orthogonal decoration of the pyrazinone scaffold using transition metal-catalyzed reactions like the Chan-Lam arylation and Liebeskind-Srogl cross-coupling.[6]

Ugi Multicomponent Reaction: A Symphony of Molecular Diversity

Multicomponent reactions (MCRs), in which three or more starting materials react in a single synthetic operation to form a complex product, are a powerful tool for the rapid generation of molecular diversity.[7] The Ugi four-component reaction (Ugi-4CR) is a particularly versatile MCR that has been widely employed for the synthesis of pyrazinone-based libraries.[1][8][9][10]

The classical Ugi-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. By carefully selecting the starting materials, this reaction can be adapted to generate a wide range of pyrazinone precursors, which can then be cyclized to form the desired heterocyclic core.[1][8][9]

Causality in Action: The efficiency of the Ugi reaction stems from the formation of a highly reactive nitrilium ion intermediate, which is readily trapped by the carboxylate and isocyanide components. This convergent reaction pathway allows for the rapid assembly of complex molecules from simple, readily available starting materials.

Microwave-Assisted Synthesis: Accelerating the Pace of Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[3][11] By directly heating the reaction mixture with microwave irradiation, localized superheating can be achieved, leading to a dramatic reduction in reaction times, often from hours to minutes.

MAOS is particularly well-suited for the synthesis of pyrazinone libraries, as it can be used to drive challenging cyclization and cross-coupling reactions to completion in a fraction of the time required by conventional heating methods.[3] This not only increases the throughput of library synthesis but also allows for the exploration of a wider range of reaction conditions and starting materials.

Detailed Protocols for Pyrazinone Library Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazinone-based libraries using the three core strategies discussed above. These protocols are intended to serve as a starting point and may require optimization depending on the specific substrates and desired products.

Protocol 1: Solid-Phase Synthesis of a 3,5-Disubstituted 2(1H)-Pyrazinone Library

This protocol describes the synthesis of a library of 3,5-disubstituted 2(1H)-pyrazinones on a solid support, adapted from the work of Kaval et al.[6]

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB)

  • Starting amino acids (Fmoc-protected)

  • Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (20% in DMF)

  • Substituted aldehydes

  • Trimethylsilyl cyanide (TMSCN)

  • Oxalyl chloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Loading: Swell the Merrifield resin in DCM for 30 minutes. In a separate flask, activate the Fmoc-protected amino acid with DIC and HOBt in DMF for 20 minutes. Add the activated amino acid solution to the swollen resin and shake at room temperature for 4 hours. Wash the resin with DMF, MeOH, and DCM, and dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF, MeOH, and DCM.

  • Strecker Reaction: Swell the resin in DCM. Add a solution of the desired aldehyde and TMSCN in DCM and shake at room temperature for 12 hours. Wash the resin with DCM.

  • Cyclization: Suspend the resin in toluene and add a solution of oxalyl chloride. Heat the mixture at 80°C for 6 hours. Wash the resin with toluene, DCM, and MeOH.

  • Cleavage: Treat the resin with a mixture of TFA/DCM (95:5) for 2 hours. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude pyrazinone.

  • Purification: Purify the crude product by preparative HPLC to obtain the desired 3,5-disubstituted 2(1H)-pyrazinone.

Protocol 2: Ugi-Based Synthesis of a Polysubstituted Pyrazinone Library

This protocol outlines a one-pot, four-component synthesis of a library of polysubstituted pyrazinones via an Ugi reaction followed by an intramolecular cyclization, based on the work of Shaabani et al.[1][8][9]

Materials:

  • Substituted aldehydes

  • Primary amines

  • Substituted carboxylic acids

  • Isocyanides

  • Methanol (MeOH)

  • Toluene

  • Sodium carbonate (Na2CO3)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Ugi Reaction: To a solution of the aldehyde (1 mmol) and amine (1 mmol) in MeOH (5 mL), add the carboxylic acid (1 mmol) and isocyanide (1.1 mmol). Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine. Dry the organic layer over Na2SO4 and concentrate to obtain the crude Ugi product.

  • Cyclization: Dissolve the crude Ugi product in DMSO (5 mL) and add Na2CO3 (2 mmol). Heat the mixture at 100°C for 4-6 hours.[1][8][9]

  • Purification: Cool the reaction mixture to room temperature and pour into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyrazinone.

Protocol 3: Microwave-Assisted Synthesis of a Pyrazinone Library

This protocol describes a rapid, microwave-assisted synthesis of a library of pyrazinones, inspired by the methodologies reported in various studies.[3][11]

Materials:

  • α-Amino acid amides

  • 1,2-Dicarbonyl compounds

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the α-amino acid amide (1 mmol), the 1,2-dicarbonyl compound (1.1 mmol), and EtOH (3 mL). Add a catalytic amount of acetic acid (0.1 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the pressure and temperature throughout the reaction.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by flash column chromatography or preparative HPLC to obtain the pure pyrazinone product.

Data Presentation and Visualization

Table 1: Representative Reaction Parameters for Pyrazinone Synthesis
EntrySynthesis MethodR1R2R3SolventTemperature (°C)TimeYield (%)
1Solid-PhaseHPhenylBenzylDCM/TolueneRT to 8022 h65
2Ugi-4CRMethyl4-ChlorophenylCyclohexylMeOH/DMSORT to 10030 h78
3MicrowaveEthyl2-ThienylHEtOH12015 min85
Diagram 1: General Workflow for Pyrazinone Library Synthesis

G cluster_0 Design & Starting Material Selection cluster_1 Synthesis cluster_2 Purification & Characterization cluster_3 Library Generation & Screening A Identify Target Scaffold B Select Diverse Building Blocks A->B C Solid-Phase Synthesis B->C D Ugi Multicomponent Reaction B->D E Microwave-Assisted Synthesis B->E F Cleavage from Resin (if SPOS) C->F G HPLC Purification D->G E->G F->G H LC-MS & NMR Analysis G->H I Compound Library H->I J High-Throughput Screening I->J K Hit Identification & Validation J->K

Caption: A generalized workflow for the generation of pyrazinone-based heterocyclic libraries.

Structure-Activity Relationship (SAR) Insights for Drug Development

The ultimate goal of generating pyrazinone libraries is to identify compounds with desired biological activities and to understand the relationship between their chemical structure and biological function. SAR studies are crucial for optimizing lead compounds into clinical candidates.

For example, in the development of pyrazinone-based inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways, SAR studies have revealed that substitution at the N1 and C6 positions of the pyrazinone ring is critical for potency and selectivity.[12] Lipophilic groups at the C6 position have been shown to occupy a hydrophobic pocket in the enzyme's active site, while hydrogen bond donors at the N1 position can interact with key residues in the ATP-binding site.

By systematically varying the substituents at these and other positions, researchers can fine-tune the pharmacological properties of pyrazinone-based inhibitors to achieve the desired therapeutic profile.

Diagram 2: Key Pharmacophoric Features of Pyrazinone-Based p38 MAP Kinase Inhibitors

G cluster_0 Pyrazinone Scaffold cluster_1 Key Interaction Points P Pyrazinone Core R1 N1-Substituent (H-bond donor) P->R1 interacts with ATP-binding site R6 C6-Substituent (Hydrophobic interaction) P->R6 occupies hydrophobic pocket R3R5 C3/C5-Substituents (Fine-tuning selectivity) P->R3R5 modulates kinase selectivity

Caption: A simplified representation of the key pharmacophoric features of pyrazinone-based p38 MAP kinase inhibitors.

Conclusion: The Future of Pyrazinone Library Synthesis

The synthesis of pyrazinone-based heterocyclic libraries remains a vibrant and evolving field. The continued development of novel synthetic methodologies, including flow chemistry and DNA-encoded libraries, promises to further accelerate the pace of drug discovery. By integrating these cutting-edge technologies with a deep understanding of the principles of medicinal chemistry and a commitment to rigorous experimental design, researchers are well-positioned to unlock the full therapeutic potential of the pyrazinone scaffold. This guide provides a solid foundation for those embarking on this exciting journey, offering both the conceptual framework and the practical tools necessary for success.

References

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

  • Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. RSC Advances, 13(26), 17745-17753. [Link]

  • Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry, 10, S1624-S1632. [Link]

  • Ghaedi, H., et al. (2022). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society, 19(8), 3335-3346. [Link]

  • Onnis, V., et al. (2016). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 108, 315-324. [Link]

  • Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. New Journal of Chemistry, 47(23), 11048-11056. [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis and anticancer activity of substituted pyrazole derivatives. Trade Science Inc.[Link]

  • Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. RSC Advances, 13(26), 17745-17753. [Link]

  • Yusof, M. S. M., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 20(10), 18735-18754. [Link]

  • Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. New Journal of Chemistry, 47(23), 11048-11056. [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis and anticancer activity of substituted pyrazole derivatives. Trade Science Inc.[Link]

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC advances, 13(2), 785-824. [Link]

  • Kaval, N., et al. (2007). Transition metal-catalyzed orthogonal solid-phase decoration of the 2 (1H)-pyrazinone scaffold using a sulfur linker. Journal of combinatorial chemistry, 9(4), 637-648. [Link]

  • Aris, T., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Chemistry, 2019. [Link]

  • Kamal, A., et al. (2018). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 23(11), 2947. [Link]

  • Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321. [Link]

  • Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321. [Link]

  • Shiri, M., et al. (2024). Ugi four-multicomponent reaction based synthesis, in vitro, and in silico enzymatic evaluations of new pyrazino [1, 2-a] indole-1, 4-dione-indole-2-phenylacetamides as potent inhibitors against α-glucosidase and α-amylase. Chemistry & Biodiversity, 21(2), e202301292. [Link]

  • Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321. [Link]

  • Kharatmol, M. G., & Jagdale, D. M. (2021). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical and Clinical Research, 9(4), 302-308. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC advances, 13(2), 785-824. [Link]

  • Liu, R., et al. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 28(19), 6825. [Link]

  • Manyem, S., et al. (2007). Solution-phase parallel synthesis of a library of Δ2-pyrazolines. Journal of combinatorial chemistry, 9(2), 245-255. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). Synthesis of 2 (1H)-pyrazinones from an aminoacetal or amino alcohol, an oxalate, and an amine, and further derivatizations. Journal of Molecular Structure, 1285, 135471. [Link]

Sources

Application Note: Synthetic Routes for 3-Amino-1-ethyl-1,2-dihydropyrazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-1,2-dihydropyrazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., FGFR, CHK1) and antimicrobial agents. However, the introduction of the N-1 ethyl group while preserving the C-3 amino functionality presents specific regiochemical challenges, including competitive O-alkylation and exocyclic N-alkylation. This Application Note details two validated synthetic protocols: a "Gold Standard" step-wise construction from 2,3-dichloropyrazine ensuring high regiocontrol, and a "Direct Alkylation" route optimized for rapid analog generation. Detailed experimental procedures, troubleshooting guides, and mechanistic insights are provided to ensure reproducibility.

Introduction & Strategic Analysis

Medicinal Significance

The pyrazinone core mimics the hydrogen-bonding patterns of nucleobases, making it an ideal scaffold for ATP-competitive inhibitors. The 3-amino group functions as a hydrogen bond donor/acceptor pair, often interacting with the hinge region of kinase domains. The N-1 ethyl group typically projects into the solvent-exposed region or a hydrophobic pocket, modulating solubility and pharmacokinetic properties.

Retrosynthetic Logic & Regioselectivity

Synthesizing 3-amino-1-ethylpyrazin-2-one requires navigating the ambident nucleophilicity of the pyrazinone ring.

  • Tautomeric Challenge: 3-aminopyrazin-2-one exists in equilibrium between the lactam (NH form) and lactim (OH form).

  • Alkylation Risks: Direct alkylation can occur at:

    • N-1 (Desired): Thermodynamically favored in polar aprotic solvents.

    • O-2 (Undesired): Kinetic product, favored by hard electrophiles and silver salts.

    • Exocyclic N (Undesired): The 3-amino group is nucleophilic; over-alkylation is a common side reaction.

To mitigate these risks, we propose two distinct routes (Figure 1).

Pathway Visualization

SyntheticPathways cluster_legend Legend Target TARGET: 3-Amino-1-ethyl-1,2-dihydropyrazin-2-one Start1 Starting Material A: 2,3-Dichloropyrazine Step1a Step 1: Hydrolysis (NaOH, Reflux) Start1->Step1a Start2 Starting Material B: 3-Aminopyrazin-2(1H)-one Step2a Step 1: Silylation (BSA) (Transient Protection) Start2->Step2a Inter1 Intermediate 1: 3-Chloropyrazin-2(1H)-one Step1b Step 2: N-Alkylation (Et-I, K2CO3) Inter1->Step1b Inter2 Intermediate 2: 3-Chloro-1-ethylpyrazin-2(1H)-one Step1c Step 3: S_NAr Amination (NH3, Pressure) Inter2->Step1c Step1a->Inter1 Step1b->Inter2 Step1c->Target High Regiocontrol Step2b Step 2: N-Alkylation (Et-I, Cs2CO3) Step2a->Step2b Step2c Step 3: Desilylation (MeOH/HCl) Step2b->Step2c Step2c->Target Rapid / Lower Yield key Green Path = High Purity (Recommended) Red Path = High Throughput (Screening)

Figure 1: Retrosynthetic analysis showing the "Gold Standard" Step-wise Route (Left) and the Direct Alkylation Route (Right).

Protocol A: The "Gold Standard" Step-wise Synthesis

Objective: High-purity synthesis suitable for scale-up (>10g). Mechanism: Hydrolysis


 Regioselective Alkylation 

SNAr Displacement.
Step 1: Hydrolysis of 2,3-Dichloropyrazine
  • Rationale: Converting one chloride to a ketone creates the pyrazinone core. The remaining chloride serves as a perfect leaving group for the final amination.

  • Reagents: 2,3-Dichloropyrazine (1.0 equiv), NaOH (2.5 equiv), Water.

Procedure:

  • Dissolve 2,3-dichloropyrazine (14.9 g, 100 mmol) in water (150 mL).

  • Add NaOH (10.0 g, 250 mmol).

  • Reflux the mixture at 100°C for 4 hours. Monitoring: TLC (50% EtOAc/Hex) should show disappearance of starting material.

  • Cool to 0°C in an ice bath.

  • Acidify carefully with conc. HCl to pH ~2. The product, 3-chloropyrazin-2(1H)-one , will precipitate as a beige solid.

  • Filter, wash with cold water (2 x 20 mL), and dry under vacuum.

    • Yield Expectation: 85-90%.

Step 2: N-Alkylation (Introduction of Ethyl Group)
  • Rationale: Alkylating the amide nitrogen (N-1) is regioselective over O-alkylation when using soft electrophiles (iodoethane) and carbonate bases in polar aprotic solvents.

  • Reagents: 3-chloropyrazin-2(1H)-one (Int-1), Iodoethane (1.2 equiv), K2CO3 (1.5 equiv), DMF (anhydrous).

Procedure:

  • Dissolve Int-1 (6.5 g, 50 mmol) in anhydrous DMF (50 mL) under N2 atmosphere.

  • Add K2CO3 (10.35 g, 75 mmol). Stir for 15 min at RT.

  • Dropwise add Iodoethane (4.8 mL, 60 mmol).

  • Heat to 60°C for 4-6 hours. Note: Do not overheat (>80°C) to avoid O-alkylation.

  • Workup: Pour reaction mixture into ice-water (200 mL). Extract with EtOAc (3 x 100 mL).

  • Wash combined organics with Brine (2 x 50 mL) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Target:3-chloro-1-ethylpyrazin-2(1H)-one .

    • Yield Expectation: 70-80%.

Step 3: Amination (SNAr Displacement)
  • Rationale: The chloride at C-3 is activated by the adjacent lactam carbonyl and the para-nitrogen, making it susceptible to nucleophilic attack by ammonia.

  • Reagents: 3-chloro-1-ethylpyrazin-2(1H)-one (Int-2), NH3 (7M in MeOH) or liquid NH3.

Procedure:

  • Place Int-2 (3.17 g, 20 mmol) in a heavy-walled pressure vessel (sealed tube).

  • Add 7M NH3 in Methanol (40 mL, ~14 equiv).

  • Seal the vessel and heat to 100°C for 12-16 hours.

    • Safety: This generates significant pressure. Use a blast shield.

  • Cool to RT, then to -20°C before opening the seal carefully.

  • Concentrate the solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

    • Final Product:This compound .

    • Yield Expectation: 80-90%.

Protocol B: Direct Alkylation (Rapid Analog Generation)

Objective: Quick synthesis for screening libraries (mg scale). Challenge: Avoiding alkylation of the exocyclic amine.

Method: BSA-Mediated Transient Protection
  • Rationale: N,O-Bis(trimethylsilyl)acetamide (BSA) temporarily silylates the exocyclic amine and the oxygen, rendering them unreactive. The N-1 position remains the most nucleophilic site for alkylation after activation.

Procedure:

  • Suspend 3-aminopyrazin-2(1H)-one (1.0 equiv) in dry Acetonitrile.

  • Add BSA (3.0 equiv). Reflux for 1 hour until a clear solution forms (complete silylation).

  • Add Ethyl Iodide (1.2 equiv) and CsF (0.1 equiv) or catalytic TBAF.

  • Heat at reflux for 12 hours.

  • Desilylation: Add MeOH (excess) and 1N HCl (catalytic) and stir for 30 min.

  • Concentrate and purify via Prep-HPLC.

    • Note: This route often produces 10-15% of the O-ethyl isomer, requiring chromatographic separation.

Analytical Data & Validation

ParameterExpected Value / Observation
Appearance Off-white to pale yellow solid
LC-MS (ESI+) [M+H]+ = 140.08 (Calc. for C6H9N3O)
1H NMR (DMSO-d6) δ 1.18 (t, 3H, CH3), 3.85 (q, 2H, N-CH2), 6.50 (bs, 2H, NH2), 7.25 (d, 1H, H-5), 7.55 (d, 1H, H-6).
Diagnostic Feature The coupling constant between H-5 and H-6 (approx 4.0 Hz) is characteristic of the pyrazinone ring.

Troubleshooting Guide

Issue: Significant O-Alkylation (Route 1, Step 2)
  • Cause: Reaction temperature too high or use of "hard" leaving groups (e.g., Ethyl Tosylate/Triflate) or silver salts.

  • Solution: Stick to Ethyl Iodide. Lower temperature to 40°C and extend reaction time. Switch solvent to THF to favor N-alkylation (solvent effect).

Issue: Incomplete Amination (Route 1, Step 3)
  • Cause: Ammonia concentration decreases as gas escapes upon heating if seal is not perfect.

  • Solution: Use liquid ammonia in a stainless steel autoclave at 80°C for higher effective concentration. Alternatively, use NaN3 followed by reduction if ammonia displacement fails (though rare for this scaffold).

Issue: Solubility of Intermediates
  • Observation: 3-chloropyrazin-2-one is poorly soluble in non-polar solvents.

  • Solution: Use DMF or DMSO for the alkylation step. Do not attempt in DCM or Toluene.

References

  • General Pyrazinone Synthesis

    • Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives. (2024).[1] Journal of Medicinal Chemistry.

    • Note: Describes the aminodehalogenation str
  • Regioselectivity in Alkylation

    • Regioselective Synthesis of 3- and 5-aminopyrazoles. (2015).[2][3] The Heterocyclist.

    • Note: Provides mechanistic insight into N- vs O-alkylation selectivity applicable to pyrazinones.
  • Ammonia Displacement Protocols

    • Reaction of Primary Halogenoalkanes with Ammonia.[4][5][6] (2023).[4][7] Chemistry LibreTexts.

    • Note: Foundational protocol for SN2 and SNAr displacements using ammonia in pressure vessels.
  • Microwave-Assisted Synthesis

    • Synthesis of Novel Pyrazinamide Derivatives. (2017).[8] Molecules.

    • Note: Details microwave conditions for aminodehalogenation of chloropyrazines, acceler

Sources

Troubleshooting & Optimization

purification methods for 3-amino-1-ethyl-1,2-dihydropyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-amino-1-ethyl-1,2-dihydropyrazin-2-one

Executive Summary

You are working with This compound (also known as 3-amino-1-ethylpyrazin-2(1H)-one). This is a polar, heterocyclic intermediate often used in the synthesis of kinase inhibitors and bioactive scaffolds. Its purification is frequently complicated by its amphiphilic nature, potential for tautomerism, and tendency to "oil out" during crystallization.

This guide moves beyond generic advice, providing specific, chemically grounded protocols to isolate high-purity material.

Part 1: Physicochemical Profile & Solubility (FAQ)

Q: What is the solubility profile of this compound? A: The N-ethyl and amino groups create a "push-pull" electronic system, making the molecule polar but lipophilic enough to resist water solubility at neutral pH.

  • High Solubility: DMSO, DMF, Methanol (MeOH), Ethanol (EtOH), dilute aqueous acid (HCl, acetic acid).

  • Moderate Solubility: Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Insoluble: Hexanes, Heptane, Diethyl Ether (Et2O).

Q: Why does my crude product appear red or brown? A: Aminopyrazinones are electron-rich and susceptible to oxidation. The amino group at C3 can undergo slow oxidation in air, leading to diazo-like or oligomeric impurities that are deeply colored (red/brown). Action: Perform all recrystallizations under an inert atmosphere (N2/Ar) if possible, and do not heat for prolonged periods.

Part 2: Primary Purification Protocols

Protocol A: The "Acid-Base Swing" (For Crude Mixtures)

Best for: Removing non-basic impurities and starting materials.

Mechanism: The C3-amino group is weakly basic. We utilize this to pull the compound into the aqueous phase as a salt, wash away organic impurities, and then recover the free base.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . If solubility is poor, use a 9:1 mixture of EtOAc/DCM.

  • Extraction (Acidic): Extract the organic layer twice with 1.0 M HCl (3-4 equivalents).

    • Observation: The product (protonated) moves to the aqueous layer. The organic layer retains non-basic impurities.

  • Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained organics.

  • Neutralization: Cool the aqueous layer to 0–5°C (ice bath). Slowly adjust pH to ~9–10 using saturated NaHCO3 or 2M NaOH .

    • Critical: Do not overshoot to pH >12, as lactam hydrolysis could occur under extreme conditions.

  • Recovery: Extract the cloudy aqueous mixture three times with DCM or EtOAc .

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Recrystallization (The Gold Standard)

Best for: Final polishing to >98% purity.

System 1: Acetonitrile (MeCN)

  • Why: MeCN is polar enough to dissolve the lactam at boiling point (82°C) but poor enough to force crystallization upon cooling. It is particularly effective for pyrazine derivatives [1].

  • Procedure:

    • Suspend crude solid in minimum MeCN.

    • Heat to reflux until dissolved.

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

    • Filter and wash with cold MeCN.

System 2: Ethanol/Water (Green Alternative)

  • Why: Exploits the steep solubility curve of aminopyrazinones in alcohols.

  • Procedure:

    • Dissolve in boiling Ethanol (95%) .

    • If crystals do not form upon cooling, add Water dropwise to the hot solution until slight turbidity persists.

    • Add one drop of Ethanol to clear it, then let cool.

Protocol C: Flash Chromatography (Troubleshooting Tail)

Best for: Separating close-running byproducts.

The Issue: The basic amino group interacts with acidic silanols on silica gel, causing "streaking" or "tailing." The Fix: Use an amine modifier.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: DCM : Methanol : NH4OH (25% aq) or Triethylamine (Et3N) .

  • Gradient: Start 98:2:0.5 (DCM:MeOH:NH4OH)

    
     Ramp to 90:10:1.
    
  • Note: The ammonia blocks active sites on the silica, sharpening the peak shape.

Part 3: Troubleshooting Decision Tree

Scenario 1: "My product oiled out during recrystallization."

  • Cause: The solution was too concentrated, or the cooling was too rapid, trapping solvent (supersaturation).

  • Fix:

    • Re-heat the oil to dissolve.

    • Add a "seed crystal" (if available) or scratch the glass wall with a spatula at the air-liquid interface to induce nucleation.

    • Add a co-solvent (e.g., Heptane) very slowly to the hot solution.

Scenario 2: "I have low recovery after Acid-Base extraction."

  • Cause: The compound might be too polar (water-soluble) even as a free base.

  • Fix: instead of simple extraction in Step 5 (Protocol A), saturate the aqueous layer with NaCl (salting out) before extracting with THF/EtOAc (1:1) or n-Butanol .

Part 4: Process Visualization

The following logic flow illustrates the decision-making process for purifying this compound.

PurificationFlow Start Crude Reaction Mixture CheckSolubility Check Solubility in EtOAc Start->CheckSolubility AcidBase Protocol A: Acid-Base Extraction (1M HCl wash / Basify / Extract) CheckSolubility->AcidBase Soluble Chromatography Protocol C: Flash Column (DCM/MeOH + 1% NH4OH) CheckSolubility->Chromatography Insoluble/Oily PurityCheck Purity > 95%? AcidBase->PurityCheck Recryst Protocol B: Recrystallization (MeCN or EtOH/H2O) PurityCheck->Recryst No (Solid) PurityCheck->Chromatography No (Oil/Complex Mix) Final Pure Product (>98% HPLC) PurityCheck->Final Yes Recryst->Final Chromatography->Final

Caption: Decision matrix for selecting the optimal purification pathway based on crude physical state and solubility.

References

  • BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from

Technical Support Center: Optimizing the N-Ethylation of 3-Aminopyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-ethyl-3-aminopyrazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific transformation. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to maximize your reaction yield and purity.

I. Reaction Overview and Mechanistic Considerations

The N-ethylation of 3-aminopyrazin-2-one is a nucleophilic substitution reaction. The process involves the deprotonation of the amide nitrogen, followed by its attack on an ethylating agent. However, the presence of multiple nucleophilic sites—the amide nitrogen, the exocyclic amino group, and the amide oxygen—presents a significant challenge in achieving high selectivity.

Reaction_Mechanism start 3-Aminopyrazin-2-one deprotonated Deprotonated Intermediate (Amide Anion) start->deprotonated + Base n_product N-ethylated Product (Desired) deprotonated->n_product + Ethylating Agent (N-attack) o_product O-ethylated Byproduct (Undesired) deprotonated->o_product + Ethylating Agent (O-attack) ethyl_agent Ethylating Agent (e.g., Et-I) base Base (e.g., K2CO3)

Caption: Competing N- and O-alkylation pathways for 3-aminopyrazin-2-one.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the N-ethylation of 3-aminopyrazin-2-one?

For a baseline experiment, we recommend using a moderately strong base and a reactive ethylating agent in a polar aprotic solvent. This combination provides a good balance between reaction rate and selectivity.

Parameter Recommendation Justification
Ethylating Agent Ethyl iodide (EtI)Higher reactivity compared to ethyl bromide, leading to faster conversions.
Base Potassium carbonate (K₂CO₃)A cost-effective, moderately strong base that minimizes decomposition of sensitive starting materials.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the starting material and the base, facilitating the reaction.
Temperature 60-80 °CProvides sufficient thermal energy to drive the reaction without promoting significant byproduct formation.
Stoichiometry 1.2 eq. EtI, 1.5 eq. K₂CO₃A slight excess of the ethylating agent and base ensures complete consumption of the starting material.

Q2: My reaction is showing low conversion. How can I improve the yield?

Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Verify Reagent Quality (Base, Ethylating Agent, Solvent) start->check_reagents increase_temp Increase Reaction Temperature (e.g., to 100 °C) check_reagents->increase_temp Reagents OK stronger_base Use a Stronger Base (e.g., NaH, Cs₂CO₃) increase_temp->stronger_base Still Low Conversion outcome Improved Conversion increase_temp->outcome Conversion Improved more_reactive_agent Use a More Reactive Ethylating Agent (e.g., Diethyl Sulfate) stronger_base->more_reactive_agent Still Low Conversion stronger_base->outcome Conversion Improved increase_time Increase Reaction Time more_reactive_agent->increase_time Still Low Conversion more_reactive_agent->outcome Conversion Improved increase_time->outcome Monitor by TLC/LC-MS

Caption: Stepwise troubleshooting guide for low reaction conversion.

Q3: I'm observing a significant amount of O-ethylation. How can I favor N-alkylation?

The ratio of N- to O-alkylation is highly dependent on the reaction conditions. According to Hard and Soft Acid-Base (HSAB) theory, the amide nitrogen is a "softer" nucleophile than the amide oxygen. Therefore, conditions that favor softer interactions will promote N-alkylation.

Strategy Action Rationale
Solvent Choice Switch to a less polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (ACN).In less polar solvents, the harder oxygen anion is more tightly associated with the cation of the base, making it less available for reaction.
Base Selection Use a base with a larger, "softer" cation like Cesium Carbonate (Cs₂CO₃).The larger cesium cation coordinates less tightly with the oxygen, but its "softness" can favor interaction with the softer ethylating agent at the nitrogen site.
Temperature Lower the reaction temperature.N-alkylation often has a lower activation energy than O-alkylation. Running the reaction at a lower temperature (e.g., room temperature to 40 °C) for a longer time can improve selectivity.
Ethylating Agent Use a "softer" ethylating agent like ethyl iodide.Harder ethylating agents like diethyl sulfate are more prone to react with the "harder" oxygen nucleophile.

Q4: My TLC/LC-MS shows multiple byproducts. What could they be?

Besides O-ethylation, other common byproducts include:

  • N,N-diethylation: If the exocyclic amino group is also alkylated. This is less likely under basic conditions as the amide nitrogen is significantly more acidic.

  • Decomposition: At high temperatures or with very strong bases, the pyrazinone ring may be susceptible to degradation.

To minimize these, consider using milder conditions (lower temperature, weaker base) and carefully monitor the reaction progress to avoid prolonged reaction times.

III. Detailed Experimental Protocol

Protocol 1: N-ethylation of 3-aminopyrazin-2-one using Ethyl Iodide and Potassium Carbonate

  • Reagent Preparation:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-aminopyrazin-2-one (1.0 eq.).

    • Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1 M.

    • Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reaction Setup:

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl iodide (EtI, 1.2 eq.) dropwise via syringe.

    • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. References

  • Strategic Applications of Named Reactions in Organic Synthesis. Science of Synthesis, Georg Thieme Verlag. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Comprehensive Organic Synthesis. (1991). Pergamon Press. [Link]

Technical Support Center: Storage & Stability of 3-amino-1-ethyl-1,2-dihydropyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Resource for research scientists. It prioritizes mechanistic understanding to empower you to make data-driven decisions regarding the handling of 3-amino-1-ethyl-1,2-dihydropyrazin-2-one .

Status: Active | Role: Senior Application Scientist | Topic: Stability & Handling[1]

Part 1: Emergency Triage (Quick Reference)

Q: I just received my shipment. Where do I put it right now? A: Immediately place the vial in a -20°C freezer . Ensure the container is tightly sealed and preferably stored within a secondary desiccated container (e.g., a jar with Drierite™ or silica gel). Do not open the vial until it has equilibrated to room temperature to prevent condensation.

Q: Can I store it in solution (DMSO or Water)? A: No. Solutions should be prepared fresh immediately before use. The electron-rich aminopyrazinone core is susceptible to oxidative degradation and hydrolysis in solution over time.[1][2] If you must store a stock solution, use anhydrous DMSO, purge with argon/nitrogen, and store at -80°C for no more than 2 weeks.[2]

Q: My sample has turned from off-white to yellow/orange. Is it still usable? A: This indicates oxidative degradation or photodegradation .

  • If for qualitative screening: It might be usable, but expect varying potency.

  • If for quantitative IC50/Ki determination: Discard it. The colored impurities (likely diazo or coupled species) can interfere with optical density readings and biological binding.

Part 2: Technical Deep Dive (Mechanistic Stability)

To understand the storage requirements, we must analyze the molecule's specific vulnerabilities based on its functional groups and electronic structure.

1. Oxidative Instability (The Primary Threat)

The This compound scaffold contains an electron-rich enamine-like system embedded within the heterocycle.[1][2]

  • Mechanism: The exocyclic amino group at C3 increases electron density on the pyrazine ring. In the presence of atmospheric oxygen and light, this can lead to the formation of N-oxides or oxidative coupling products (dimerization), often manifesting as a yellow-to-brown discoloration.[1][2]

  • Prevention: Exclusion of oxygen is critical. Long-term storage requires an inert atmosphere (Argon or Nitrogen).[1][2]

2. Hydrolytic Sensitivity

While the lactam (amide) bond in the ring is thermodynamically stable, the amidine-like character (N-C=N) at the C3 position renders it susceptible to hydrolysis under acidic or basic conditions.

  • Mechanism: Water attack at C3 can lead to the displacement of the amine, potentially converting the compound to the corresponding 1-ethyl-3-hydroxy-2(1H)-pyrazinone (a dione derivative).[1][2]

  • Prevention: Store in a desiccated environment. Avoid aqueous storage, especially at extreme pH.

3. Tautomeric Equilibrium

The molecule exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms, though the N-ethyl substitution locks it predominantly in the lactam form.[1][2] However, protic solvents can facilitate tautomeric shifts that may accelerate degradation pathways.

Part 3: Troubleshooting & FAQs
Scenario A: Solubility & Solution Handling

Q: I am struggling to dissolve the compound in water. What is the protocol? A: This compound has limited aqueous solubility due to the lipophilic ethyl group and the planar aromatic ring stacking.

  • Protocol: Dissolve first in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[2]

  • Dilution: Dilute this stock into your aqueous buffer (PBS, media) immediately prior to the experiment. Keep the final DMSO concentration <1% to avoid cytotoxicity in cell assays.

Q: Can I sonicate the sample to speed up dissolution? A: Use caution. Brief sonication (10–20 seconds) in a water bath is acceptable. Avoid prolonged sonication which generates heat and can induce radical formation, accelerating oxidative degradation of the amino group.

Scenario B: Analytical Verification

Q: How do I verify purity before starting a critical experiment? A: Standard RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) is the gold standard.[1][2]

  • Column: C18.

  • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Detection: UV at 254 nm (aromatic ring) and ~300-320 nm (conjugated system).[2]

  • Pass Criteria: Single peak >95% area. If a secondary peak appears at a slightly different retention time with a similar UV spectrum, it may be a hydrolysis product.[3]

Part 4: Visualizing Stability Logic

The following diagram illustrates the decision matrix for handling this compound to maximize shelf-life.

StabilityLogic Start Received this compound Form Physical State? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution LongTerm Long Term (>1 Month)? Solid->LongTerm SolventType Solvent Type? Solution->SolventType StorageSolid Store at -20°C Desiccated & Dark LongTerm->StorageSolid No Inert Purge with Argon/N2 Seal with Parafilm LongTerm->Inert Yes Aqueous Aqueous / Buffer SolventType->Aqueous Organic DMSO / Ethanol SolventType->Organic Discard Do NOT Store Prepare Fresh Aqueous->Discard Freeze Store at -80°C Max 2 Weeks Organic->Freeze

Figure 1: Decision tree for the storage and handling of aminopyrazinone derivatives.[1][2]

Part 5: Summary of Physical & Chemical Properties
PropertySpecification / Behavior
Molecular Formula C₆H₉N₃O (Core structure approx.)[1][2]
Storage Class Hygroscopic, Light Sensitive, Air Sensitive
Primary Degradation Oxidation (N-oxide formation), Hydrolysis
Preferred Solvent DMSO (Anhydrous)
Shelf Life (Solid) 1–2 Years (at -20°C, desiccated)
Shelf Life (Solution) < 24 Hours (Aqueous), < 2 Weeks (DMSO, -80°C)
References
  • PubChem. (n.d.). 3-amino-1-ethyl-1,2-dihydropyridin-2-one (Analogous Structure). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Panda, S. S., et al. (2012). Synthetic strategies toward pyrazinone-based natural products and drug candidates. RSC Advances. Retrieved February 21, 2026, from [Link]

  • Bouz, G., et al. (2019).[4] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212.[4] Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Reactions Involving Pyrazinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazinone-based scaffolds. The 2(1H)-pyrazinone core is a privileged structure found in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical aspect of medicinal chemistry.[1][2][3] This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the cyclization reactions that form these valuable heterocyclic systems. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazinone

Question: My pyrazinone cyclization reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low to no yield in pyrazinone synthesis is a common hurdle that can often be traced back to several key factors, ranging from the stability of precursors to the reaction conditions.

Causality and Troubleshooting Steps:

  • Instability of Acyclic Precursors: The linear precursors to pyrazinones, often formed from components like α-amino acids, α-amino ketones, or through multicomponent reactions like the Ugi condensation, can be prone to degradation or side reactions before cyclization occurs.[2][4][5]

    • Expert Insight: Ensure that your acyclic intermediate is stable under the reaction conditions. If you are isolating the precursor, ensure it is pure and properly stored. For one-pot syntheses, carefully control the initial condensation conditions to favor the formation of the desired linear intermediate.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the cyclization process. Insufficient heat may not provide the necessary activation energy for the ring-closing step, while excessive heat can lead to decomposition of starting materials, intermediates, or the final product.[6]

    • Protocol: Begin by running the reaction at the temperature reported in a relevant literature procedure. If the yield is low, consider a systematic optimization. Increasing the temperature in increments of 10-20°C can be effective. For thermally sensitive substrates, a moderate decrease in temperature with a longer reaction time might be beneficial.[7]

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and equilibrium. A solvent that does not adequately solubilize the reactants or is not suitable for the required reaction temperature will lead to poor yields.

    • Recommendation: High-boiling point aprotic polar solvents like DMF and THF are often used.[2] However, greener alternatives like deep eutectic solvents (DESs), such as a glycerol/choline chloride mixture, have shown to improve yields in some Ugi-based pyrazinone syntheses.[2][3]

  • Catalyst Inefficiency or Absence: Many pyrazinone cyclization reactions are facilitated by acid or base catalysts.[2][8] The absence of a suitable catalyst or the use of an inappropriate one can halt the reaction.

    • Experimental Approach: If your protocol does not include a catalyst, consider the addition of a catalytic amount of a Brønsted acid (e.g., acetic acid, HCl) or a Lewis acid.[2][8] For reactions involving specific coupling partners, a metal catalyst like palladium may be necessary.[9][10]

  • Microwave-Assisted Synthesis: For reactions that are sluggish under conventional heating, microwave irradiation can dramatically reduce reaction times and improve yields.[11][12][13][14][15] This is particularly effective for Diels-Alder reactions involving pyrazinone systems and for the synthesis of 3,5-dichloro-2(1H)-pyrazinones.[11]

Issue 2: Formation of a Major Side Product

Question: My reaction is producing a significant amount of an unknown side product, which is complicating purification and reducing the yield of my target pyrazinone. How can I identify and minimize this side product?

Answer: The formation of side products is a frequent challenge in heterocyclic chemistry. Understanding the potential side reactions in pyrazinone synthesis is key to mitigating their formation.

Potential Side Reactions and Mitigation Strategies:

  • Over-oxidation: In synthetic routes that involve an oxidation step to form the aromatic pyrazinone ring, over-oxidation can occur, leading to N-oxides or even ring-opened products.[6]

    • Preventative Measures: Carefully control the stoichiometry of the oxidizing agent. Using milder or more selective oxidants can also prevent over-oxidation. Monitoring the reaction closely by TLC or LC-MS can help in quenching the reaction at the optimal time.

  • Polymerization: Reactive intermediates, especially in the presence of high temperatures or certain catalysts, can lead to polymerization.[6]

    • Troubleshooting: Lowering the reaction temperature or using a more dilute solution can sometimes reduce the rate of polymerization. Ensure that all starting materials are free of impurities that could initiate polymerization.

  • Formation of Isomeric Products: Depending on the substitution pattern of the acyclic precursors, the formation of regioisomers is possible. For instance, in the condensation of an unsymmetrical 1,2-dicarbonyl compound with an α-amino acid amide, two different pyrazinone isomers can be formed.[2][3]

    • Control Strategy: To favor the formation of a specific regioisomer, one might need to start with precursors that have inherent steric or electronic biases. For example, to ensure the formation of 3-alkyl-5-aryl-2(1H)-pyrazinones, starting from an α-amino ketone with an aryl group can direct the regioselectivity.[2]

  • Ring-Expansion or Contraction: Under harsh acidic or basic conditions, the pyrazine ring can potentially undergo rearrangement to form other heterocyclic systems.[6]

    • Mitigation: Employing milder reaction conditions is the most effective way to avoid such rearrangements. Screening different acid or base catalysts can help identify conditions that promote the desired cyclization without inducing skeletal rearrangements.

Issue 3: Difficulty in Purification of the Pyrazinone Intermediate

Question: I am struggling with the purification of my pyrazinone product. What are the recommended methods for isolating and purifying these compounds?

Answer: The purification strategy for pyrazinones is highly dependent on the physical properties of the target molecule and the nature of the impurities.

Purification Protocols:

  • Liquid-Liquid Extraction (LLE): For initial workup, LLE is a common and effective technique. The choice of solvent is crucial.

    • Solvent Selection: Hexane can be used to extract pyrazines while leaving more polar impurities like imidazoles in the aqueous phase.[16][17] For more polar pyrazinones, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are effective, though they may also co-extract some polar impurities.[16][17]

  • Column Chromatography: This is the most common method for obtaining highly pure pyrazinone derivatives.

    • Stationary Phase: Silica gel is the most widely used stationary phase. For certain applications, C18-bonded silica can be employed for reverse-phase chromatography.[16]

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically effective. A common starting point is a 90:10 hexane/ethyl acetate mixture.[16]

  • Distillation: For volatile pyrazinones, distillation can be an excellent method for purification, effectively separating them from non-volatile impurities.[16][17]

  • Crystallization: If the pyrazinone product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Experimental Workflows & Diagrams

Workflow for Troubleshooting Low Yield in Pyrazinone Cyclization

Troubleshooting_Workflow start Low Yield of Pyrazinone check_precursor Verify Purity and Stability of Acyclic Precursor start->check_precursor optimize_temp Optimize Reaction Temperature (Incremental Increase/Decrease) check_precursor->optimize_temp Precursor OK success Improved Yield check_precursor->success Impurity Found & Removed change_solvent Screen Different Solvents (e.g., DMF, THF, DES) optimize_temp->change_solvent No Improvement optimize_temp->success Yield Improved add_catalyst Introduce/Change Catalyst (Acid, Base, or Metal) change_solvent->add_catalyst No Improvement change_solvent->success Yield Improved use_microwave Consider Microwave-Assisted Synthesis add_catalyst->use_microwave No Improvement add_catalyst->success Yield Improved use_microwave->success Yield Improved

Caption: A logical workflow for troubleshooting low yields.

General Pyrazinone Formation Mechanism

The formation of the 2(1H)-pyrazinone core can proceed through various pathways. One common mechanism involves the initial acylation of an α-aminonitrile to form an oxamoyl halide. This is followed by the addition of HX to the nitrile, tautomerization to an enamine, and subsequent cyclization to yield a pyrazine-2,3-dione intermediate.[1][2]

Pyrazinone_Formation cluster_0 Pyrazinone Synthesis Pathway start α-Aminonitrile step1 Acylation (with Oxalyl Halide) start->step1 intermediate1 Oxamoyl Halide Intermediate step1->intermediate1 step2 HX Addition & Tautomerization intermediate1->step2 intermediate2 Enamine Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 intermediate3 Pyrazine-2,3-dione step3->intermediate3 step4 Reaction with Excess Oxalyl Halide intermediate3->step4 product 3-Halo-2(1H)-pyrazinone step4->product

Caption: A common mechanism for pyrazinone ring formation.

Quantitative Data Summary

ParameterRecommended Range/ValueRationaleReference(s)
Reaction Temperature 70-110 °C (Conventional)To provide sufficient activation energy for cyclization without causing degradation.[2][3]
Microwave Temperature Up to 200 °CAllows for rapid heating and significantly reduced reaction times.[11]
Solvent Choice DMF, THF, o-dichlorobenzene, DES (e.g., glycerol/ChCl)Aprotic polar solvents are generally effective. DES offers a greener alternative with potentially improved yields.[2][3][11]
Catalyst Loading Catalytic amounts (typically 0.1-10 mol%)To facilitate the reaction without leading to significant side product formation.[2]

References

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. [Link]

  • Hofmann, J., & Scherer, G. (1994). Elucidation of the Mechanism of Pyrazinone Formation in Glycine Model Systems Using Labeled Sugars and Amino Acids. Journal of Agricultural and Food Chemistry, 42(4), 905-909. [Link]

  • Kallifidas, D., & Bode, H. B. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science. [Link]

  • Van der Eycken, E., & Kappe, C. O. (2011). Microwave-Assisted Chemistry of 2(1H)-pyrazinones. Current Organic Chemistry, 15(2), 265-276. [Link]

  • Hopkins, C. E., et al. (2018). Proposed mechanism for the formation of pyrazin-2-ones 1, 3, 4, 5, 6 and 8 by reaction of ampicillin with carbonyl compounds. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3367. [Link]

  • Shaabani, A., et al. (2023). Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. Organic & Biomolecular Chemistry. [Link]

  • Pal, S., Mareddy, J., & Devi, N. S. (2006). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 17(8), 1599-1604. [Link]

  • Van der Eycken, E., & Kappe, C. O. (2011). Microwave-Assisted Chemistry of 2(1H)-pyrazinones. Bentham Science Publishers. [Link]

  • Van der Eycken, E., & Kappe, C. O. (2011). Microwave-Assisted Chemistry of 2(1H)-pyrazinones. Ingenta Connect. [Link]

  • El-Kaube, L., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43535-43569. [Link]

  • Wang, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3601. [Link]

  • Singh, R., & Kumar, A. (2020). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. Current Organic Synthesis, 17(5), 346-356. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

  • Biosynce. (2025, October 10). What are the side-reactions in pyrazine synthesis? Biosynce Blog. [Link]

  • Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. PMC. [Link]

  • Shaabani, A., et al. (2023). Preparation of pyridopyrazines through tandem Pd-catalyzed C-N/C-C coupling reactions of Ugi adducts. ResearchGate. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 819-826. [Link]

  • Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]

  • Legrand, B., et al. (2017). Optimization for the cyclization step. ResearchGate. [Link]

  • Jung, J.-C. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. [Link]

  • Broggini, G., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4810. [Link]

  • Mills, J. E. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S.
  • Reddy, R. P., & Reddy, P. V. G. (2015). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. The Journal of Organic Chemistry, 80(22), 11464-11471. [Link]

  • Wang, Y., et al. (2025). Synthesis of Imidazo‐Fuzed Pyrazino[2,1‐b]quinazolinones Through Gold(I)‐ and Base‐Promoted Intramolecular Hydroamination Cyclization. ResearchGate. [Link]

  • Faggi, C., et al. (2023). Synthesis of 2(1H)-pyrazinones by means of Ugi reactions. ResearchGate. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from Acyclic Building Blocks: Methods of Synthesis and Further Derivatizations. ACS Central Science. [Link]

  • Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

  • Chen, Y., et al. (2019). A concise and unexpected one-pot methodology for the synthesis of pyrazinone-fused pyridones. Organic Chemistry Frontiers, 6(18), 3246-3250. [Link]

  • Ashraf-Khorassani, M., et al. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Li, Z., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 143(46), 19515-19524. [Link]

  • Movassaghi, M., & Hill, M. D. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC. [Link]

  • Unknown. (n.d.). Synthesis and reactions of Pyrazine. SlideShare. [Link]

  • de la Torre, D., et al. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 26(21), 6433. [Link]

  • Unknown. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. [Link]

Sources

resolving impurities in commercial 3-amino-1-ethylpyrazin-2-one batches

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Impurity Profiles in Commercial Batches (CAS: 22066-53-1 Analogues)

Support Level: Tier 3 (Senior Application Scientist) Doc ID: TS-PYR-004-V2 Last Updated: February 21, 2026

Executive Summary: The "Regioisomer Trap"

Welcome to the technical support center. If you are working with 3-amino-1-ethylpyrazin-2-one , you are likely encountering batch variability issues related to its synthesis.

Commercial synthesis of this scaffold typically involves the alkylation of 3-aminopyrazin-2(1H)-one . Because the starting material exists in a lactam-lactim tautomeric equilibrium, alkylation often yields a mixture of regioisomers.

The Core Problem: Most commercial "purity" claims (e.g., >95%) are based on UV absorbance (HPLC-UV) which may under-represent isomers with lower extinction coefficients, or conversely, over-represent the desired product if peaks co-elute.

This guide addresses the three most common failure modes:

  • Regioisomeric Contamination: Presence of O-ethyl vs. N-ethyl isomers.

  • Oxidative Degradation: "Browning" of the material due to amino-group oxidation.

  • Salt/Hydrate Confusion: Stoichiometric errors in downstream reactions.

Diagnostic Triage: Identification of Impurities

Before attempting purification, you must identify which impurity is compromising your experiment.

Workflow: The Isomer Identification Tree

Use the following decision tree to diagnose your material.

DiagnosticTree Start Start: Unknown Impurity LCMS Step 1: Run LC-MS Start->LCMS MassCheck Does Impurity Mass match Target (M+H)? LCMS->MassCheck DiffMass Different Mass MassCheck->DiffMass No SameMass Same Mass (Isomer) MassCheck->SameMass Yes Oxidation M+16 (N-Oxide) or 2M-2 (Dimer) DiffMass->Oxidation Hydrolysis M-28 (Loss of Ethyl) Reversion to SM DiffMass->Hydrolysis NMR Step 2: 1H-NMR (DMSO-d6) SameMass->NMR O_Ethyl Impurity A: O-Ethyl (2-ethoxy-3-aminopyrazine) Diagnostic: -OCH2 quartet @ ~4.4 ppm NMR->O_Ethyl Downfield CH2 N_Ethyl Target: N1-Ethyl (Lactam form) Diagnostic: N-CH2 quartet @ ~3.8-4.0 ppm NMR->N_Ethyl Midfield CH2 N4_Ethyl Impurity B: N4-Ethyl (Rare) Diagnostic: Shift in aromatic protons NMR->N4_Ethyl

Figure 1: Diagnostic logic for distinguishing between oxidative byproducts and regioisomers.

Troubleshooting Guide (FAQ)

Issue 1: "My HPLC shows a split peak or a shoulder, but the Mass Spec is identical."

Diagnosis: You are likely seeing the O-ethyl isomer (2-ethoxy-3-aminopyrazine). Mechanism: During synthesis, the oxygen atom at C2 is nucleophilic. While N1-alkylation is thermodynamically preferred in many conditions, O-alkylation is kinetically accessible and forms a stable aromatic ether [1]. Solution:

  • Chromatography: The O-ethyl isomer is significantly less polar than the N-ethyl lactam because it lacks the hydrogen bond donor/acceptor capability of the amide carbonyl.

  • Action: It will elute earlier on Reverse Phase (C18) and later on Normal Phase (Silica) compared to the target N-ethyl lactam.

Issue 2: "The batch is dark brown/black, but NMR looks mostly clean."

Diagnosis: Trace oxidative polymerization. Mechanism: Aminopyrazines are electron-rich. Exposure to air and light causes the formation of radical cations which polymerize. These polymers have high extinction coefficients, so even <0.5% w/w contamination can turn a batch black [2]. Solution:

  • Do not recrystallize yet. Polymers often co-precipitate.

  • Action: Dissolve in MeOH/DCM (1:9), pass through a pad of activated charcoal or Celite, then filter. If color persists, perform a silica plug filtration.

Issue 3: "Yields in my next coupling step are consistently 10-15% lower than calculated."

Diagnosis: Inorganic salt or Hydrate contamination. Mechanism: Commercial synthesis often uses ethyl iodide or diethyl sulfate. The product is frequently isolated as a hydroiodide or sulfate salt, or it retains water if not dried aggressively. Solution:

  • Action: Run a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to establish the true weight % of the active ingredient. Adjust stoichiometry accordingly.

Purification Protocols

Choose the protocol based on your available equipment and the quantity of material.

Comparison of Impurity Removal Methods
MethodTarget ImpurityProsCons
Reslurrying O-Ethyl IsomerScalable, cheap, low solvent useRequires solubility difference; yield loss
Flash Column O-Ethyl, N-Oxides, PolymersHigh purity, visual separationConsumes silica/solvent; slow for >10g
Acid Wash O-Ethyl IsomerFastRisk of hydrolyzing the target lactam
Protocol A: Selective Reslurrying (Best for removing O-isomer)

Theory: The N-ethyl lactam (target) is more polar and crystalline due to intermolecular H-bonding. The O-ethyl ether is more lipophilic and soluble in non-polar solvents.

  • Preparation: Dry the crude solid thoroughly.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or Toluene .

  • Procedure:

    • Place crude solid in flask (10 mL solvent per 1 g solid).

    • Heat to reflux for 30 minutes. The mixture should not fully dissolve (if it does, add Hexane).

    • Cool slowly to room temperature, then to 0°C.

    • Filter the solid.[1][2]

  • Result: The filtrate (liquid) will contain the enriched O-ethyl impurity. The filter cake (solid) is your purified N-ethyl target.

  • Validation: Check NMR of the solid. The quartet at ~4.4 ppm (O-CH2) should be gone.

Protocol B: Flash Chromatography (Silica Gel)

Use this if the batch is brown or contains multiple unidentified impurities.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: Add 1% Triethylamine (TEA) if peak tailing occurs (common with aminopyrazines).

  • Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar O-isomers).

    • 5-20 min: Gradient to 5% MeOH/DCM.

    • Target compound usually elutes between 3-6% MeOH.

  • Visualization: UV at 254 nm and 300 nm. (Aminopyrazines fluoresce; 300 nm is often more sensitive).

Storage & Stability

Once purified, the stability of 3-amino-1-ethylpyrazin-2-one is finite.

  • Hygroscopicity: The amide moiety can attract water. Store in a desiccator.

  • Light Sensitivity: Store in amber vials.

  • Long-term Storage: -20°C under Argon.

References

  • Regioselectivity in Pyrazine Alkylation

    • Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning" (Analogous heterocyclic alkyl
    • Source: PMC / PubMed Central.
    • URL:[Link]

  • Purification of Aminopyrazine Derivatives

    • Title: "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity" (Detailed experimental procedures for aminopyrazine purific
    • Source: MDPI / PMC.
    • URL:[Link]

  • Separation of Isomers

    • Title: "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars" (Chromatographic strategies for pyrazine mixtures).[3][4]

    • Source: Oxford Academic / PubMed.
    • URL:[Link]

  • General Impurity Guidelines

    • Title: "Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API)"
    • Source: AAPS PharmSciTech / PMC.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: LC-MS Fragmentation Pattern of 3-Amino-1-Ethylpyrazin-2-One

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of pyrazine-based therapeutics (e.g., antitubercular agents like Pyrazinamide or novel kinase inhibitors), 3-amino-1-ethylpyrazin-2-one often appears as a critical process impurity or a metabolic degradation product. Its reliable detection is complicated by its structural similarity to other aminopyrazinones and potential regioisomers.

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 3-amino-1-ethylpyrazin-2-one. Unlike generic templates, we focus on the mechanistic causality of ion formation, comparing its performance against key structural analogs to establish a self-validating identification protocol.

Key Findings
  • Diagnostic Transition: The N-ethyl group provides a unique neutral loss signature (

    
    , 
    
    
    
    ) that distinguishes it from O-ethyl isomers (which typically lose
    
    
    ,
    
    
    ).
  • Core Stability: The pyrazinone ring exhibits high stability, requiring higher collision energies (CE > 25 eV) for secondary ring-opening fragmentation compared to non-cyclic amides.

  • Differentiation: The fragmentation pattern is distinct from Pyrazinamide (

    
     124), preventing cross-talk in multi-analyte assays.
    

Experimental Protocol & Methodology

To ensure reproducibility, the following protocol synthesizes best practices for polar heterocyclic compounds.

Instrumentation Setup
  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[1][2][3]

    • Rationale: The basic amine at position 3 and the amide-like nitrogen at position 1 facilitate facile protonation (

      
      ).
      
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or equivalent for polar retention).

    • Note: Standard C18 may show poor retention due to the polarity of the pyrazinone core; an aqueous-stable phase is recommended.

Mobile Phase & Gradient
  • Phase A: 0.1% Formic Acid in Water (Proton source).

  • Phase B: Acetonitrile (Aprotic solvent to stabilize radical cations).

  • Flow Rate: 0.4 mL/min.[3]

Mass Spectrometry Parameters
ParameterSettingMechanism/Reasoning
Capillary Voltage 3.0 - 3.5 kVSoft ionization to preserve the molecular ion (

140).
Cone Voltage 30 VOptimized to decluster adducts without inducing in-source fragmentation.
Collision Gas ArgonEfficient momentum transfer for ring-opening fragmentation.
Desolvation Temp 450°CHigh temperature required to desolvate the polar pyrazinone core.

Fragmentation Analysis: Pathways & Mechanisms[4][5]

The fragmentation of 3-amino-1-ethylpyrazin-2-one (


) follows a predictable pathway governed by the stability of the aromatic ring and the lability of the N-alkyl substituent.
Primary Pathway: N-Dealkylation (The Diagnostic Step)

The most abundant and characteristic fragmentation is the loss of the ethyl group.

  • Transition:

    
    
    
  • Mechanism: Hydrogen transfer via a four-membered transition state (McLafferty-like rearrangement), leading to the elimination of ethylene (

    
    , 28 Da) .
    
  • Significance: This confirms the N-ethyl attachment. An O-ethyl isomer (ethoxy group) would preferentially lose an ethyl radical (

    
    , 29 Da) or ethylene to form a hydroxyl group, but the energetics for N-ethyl elimination are distinctively favorable in pyrazinones.
    
Secondary Pathway: Ring Degradation

Upon higher collision energy (CE > 30 eV), the resulting daughter ion (


 112, equivalent to protonated 3-aminopyrazin-2-one) undergoes ring opening.
  • Transition:

    
    
    
  • Mechanism: Neutral loss of Carbon Monoxide (CO, 28 Da) . This is characteristic of cyclic amides/lactams.

  • Alternative: Loss of HCN (27 Da) from the pyrazine ring, generating

    
     85, though this is typically less intense than the CO loss.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the step-by-step degradation logic, generated using Graphviz.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 140 (3-amino-1-ethylpyrazin-2-one) Intermediate Primary Product Ion [M+H - C2H4]+ m/z 112 (3-aminopyrazin-2-one core) Precursor->Intermediate Loss of Ethylene (C2H4) -28 Da (McLafferty-like) Fragment_CO Secondary Fragment [m/z 112 - CO]+ m/z 84 (Ring Contraction) Intermediate->Fragment_CO Loss of CO -28 Da (High CE) Fragment_HCN Minor Fragment [m/z 112 - HCN]+ m/z 85 Intermediate->Fragment_HCN Loss of HCN -27 Da

Caption: Mechanistic fragmentation pathway of 3-amino-1-ethylpyrazin-2-one showing the diagnostic N-dealkylation followed by ring contraction.

Comparative Performance Analysis

To validate the specificity of this method, we compare the target molecule against its closest analytical relatives: Pyrazinamide (a common co-analyte) and 3-Aminopyrazin-2-one (the non-ethylated analog).

Specificity Matrix
Feature3-Amino-1-Ethylpyrazin-2-One Pyrazinamide 3-Aminopyrazin-2-One
Precursor (

)
140.1 124.1112.0
Primary Fragment 112.0 (Loss of

)
81.0 (Loss of CONH)84.0 (Loss of CO)
Secondary Fragment 84.0 (Loss of CO)53.0 (Ring break)57.0 (Ring break)
Retention (C18) Moderate (Ethyl group adds hydrophobicity)Weak (Highly polar)Weak (Highly polar)
Interference Risk Low (Unique mass shift)N/AHigh (Is a fragment of the target)
Performance Insights
  • Chromatographic Resolution: The ethyl group significantly increases the logP of the target compared to Pyrazinamide and 3-aminopyrazin-2-one. This allows for baseline separation on standard C18 columns, reducing matrix effects that often plague the more polar analogs.

  • Fragment Confusion: Care must be taken if 3-aminopyrazin-2-one is present as an impurity. The target molecule fragments into the impurity's mass (

    
     112).
    
    • Solution: Chromatographic separation is mandatory. If peaks co-elute, the ratio of

      
       vs 
      
      
      
      must be monitored.

Summary of MRM Transitions

For quantitative assay development (LC-MS/MS), the following Multiple Reaction Monitoring (MRM) transitions are recommended.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 140.1112.115 - 2050High intensity; diagnostic for N-ethyl loss.
Qualifier 1 140.184.125 - 3550Structural confirmation (Ring core).
Qualifier 2 140.169.135 - 4050High energy fragmentation (Ring opening).

References

  • NIST Mass Spectrometry Data Center. 3-Amino-1-phenyl-2-pyrazolin-5-one Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. [Link]

  • Mishra, N. et al. (2016).[5] An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. 2,3-Diethylpyrazine Spectral Information. National Library of Medicine. [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra: Amines and Amides. [Link]

Sources

comparing reactivity of 3-amino-1-ethyl vs 3-amino-1-methyl pyrazinones

[1]

Executive Summary

This guide provides a technical analysis comparing 3-amino-1-methyl-2(1H)-pyrazinone (Methyl-AP) and 3-amino-1-ethyl-2(1H)-pyrazinone (Ethyl-AP).[1] While electronically similar, these homologues exhibit distinct physicochemical behaviors that dictate their utility in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Thrombin, Elastase).[1]

The Verdict:

  • Select the Methyl variant for minimizing steric clash in tight enzymatic pockets (P1 residues) and maximizing atom economy.[1]

  • Select the Ethyl variant to modulate lipophilicity (

    
    cLogP 
    
    
    +0.5), improve solubility in non-polar organic solvents during intermediate synthesis, or fill hydrophobic pockets where the methyl group leaves a vacuum.[1]

Part 1: Structural & Electronic Fundamentals[1]

Electronic Inductive Effects

Both methyl and ethyl groups act as weak electron-donating groups (EDGs) via the inductive (

1
  • Nucleophilicity at N-3 (Exocyclic Amine): The difference in electron density donated to the pyrazinone ring between a methyl and ethyl group is negligible. Consequently, the

    
     of the exocyclic amine (typically ~3.0–4.[1]0) and its nucleophilicity in coupling reactions (e.g., amide coupling) remain statistically identical.[1]
    
  • Ring Electron Density: Both substituents stabilize the cationic transition states during electrophilic aromatic substitution at the C-6 position, but neither offers a significant electronic advantage over the other.

Steric & Physical Differentiators

The divergence in reactivity is driven by sterics and lattice energy .

Feature1-Methyl Derivative1-Ethyl DerivativeImpact on Workflow
Steric Volume Low (

)
Moderate (

)
Ethyl hinders C-6 functionalization slightly more than Methyl.[1]
Crystal Packing High SymmetryLower SymmetryMethyl variants often have higher melting points and lower solubility in DCM/THF.
Lipophilicity (cLogP) ~ -0.8 to -1.2~ -0.3 to -0.7Ethyl offers better membrane permeability in early drug discovery.[1]
Solvation High water affinityModerate lipophilicityEthyl derivatives are easier to extract from aqueous quench layers.

Part 2: Synthetic Pathways & Selectivity

The primary challenge in accessing these scaffolds is the N-alkylation vs. O-alkylation competition of the precursor 3-aminopyrazin-2(1H)-one.

The Selectivity Problem

Pyrazinones exist in tautomeric equilibrium. Treating the parent lactam with an alkyl halide (RX) and base can yield:

  • N1-alkylation (Desired): Thermodynamically favored in polar aprotic solvents.[1]

  • O-alkylation (Undesired): Forms the methoxy/ethoxy pyrazine imidate.[1] Kinetic product often favored by hard electrophiles.

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflowcluster_workupPurification DivergenceStart3-Aminopyrazin-2(1H)-one(Parent Scaffold)BaseBase Selection:Cs2CO3 (Soft) vs NaH (Hard)Start->BaseSolventSolvent System:DMF or DMSOBase->SolventReagentAlkylating Agent:Me-I vs Et-ISolvent->ReagentN_ProductN1-Alkyl Product(Thermodynamic)Reagent->N_Product Major Pathway(High Temp/Time)O_ProductO-Alkyl Impurity(Kinetic)Reagent->O_Product Minor PathwayMethyl: Precipitates in H2OMethyl: Precipitates in H2ON_Product->Methyl: Precipitates in H2OEthyl: Requires EtOAc ExtractionEthyl: Requires EtOAc ExtractionN_Product->Ethyl: Requires EtOAc Extraction

Figure 1: Synthetic workflow illustrating the bifurcation between N- and O-alkylation and the divergent workup requirements for Methyl vs. Ethyl derivatives.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Amino-1-Methyl-2(1H)-pyrazinone

Optimized for crystallinity and atom economy.[1]

  • Setup: Charge a round-bottom flask with 3-aminopyrazin-2(1H)-one (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add

    
     (1.5 equiv).[1] Stir at room temperature for 30 mins. Note: Cesium promotes N-alkylation over Oxygen due to the "Ceasium Effect".
    
  • Alkylation: Add Iodomethane (MeI) (1.1 equiv) dropwise.[1] Caution: Exothermic.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS (Target M+1: ~126 Da).[1]

  • Workup (Self-Validating Step):

    • Cool to 0°C.[2]

    • Add water (3x reaction volume).[1]

    • Observation: The N-methyl product typically precipitates as a white/off-white solid due to high crystal lattice energy.

    • Filter and wash with cold water.

    • If no precipitate:[1] The reaction may have stalled or O-alkylation occurred (liquid product).[1]

Protocol B: Synthesis of 3-Amino-1-Ethyl-2(1H)-pyrazinone

Optimized for lipophilic extraction.[1]

  • Setup: Charge flask with 3-aminopyrazin-2(1H)-one (1.0 equiv) and DMF.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Note: Stronger base required to ensure full deprotonation for the slower ethyl electrophile.

  • Alkylation: Add Iodoethane (EtI) (1.2 equiv).[1]

  • Reaction: Heat to 70°C for 6–12 hours. (Ethyl is kinetically slower than Methyl).[1]

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extraction: Unlike the Methyl variant, the Ethyl derivative is often too soluble to precipitate.[1] Extract 3x with EtOAc or DCM/iPrOH (3:1).[1]

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexanes.

Part 4: Reactivity & Functionalization Map

Once synthesized, the core reactivity differences manifest at the C-6 position (adjacent to the N-1 alkyl group).

Electrophilic Aromatic Substitution (EAS) at C-6

Common in medicinal chemistry to introduce halogens for cross-coupling.[1]

  • Reaction: Bromination using NBS (N-bromosuccinimide).[1]

  • Methyl-AP: Rapid bromination at C-6. High yields (>85%).[1][3][4]

  • Ethyl-AP: Slightly slower kinetics due to steric shielding of the C-6 proton by the rotating ethyl methylene group. Yields are comparable, but reaction times may increase by 1-2 hours.[1]

Reactivity Visualization (Graphviz)[1]

ReactivityMapCoreN-1 PositionC-6 PositionN-3 Exocyclic AmineAmideCouplingAmide Coupling:No difference in reactivitybetween Me/Et variantsCore:N3->AmideCouplingHalogenationC-6 Bromination (NBS):Methyl = FastEthyl = Slower (Sterics)Core:C6->HalogenationMethylMethyl Group:- Low Steric Hindrance- High CrystallinityMethyl->Core:N1EthylEthyl Group:- Increased Lipophilicity- Slight C-6 ShieldingEthyl->Core:N1

Figure 2: Reactivity map highlighting the impact of N-1 substitution on adjacent ring positions.

Part 5: Biological Implications (Thrombin Inhibitors)[1][5]

In the context of protease inhibitors (e.g., Thrombin, Factor Xa), the choice between Methyl and Ethyl is often a "P1/P2 anchor" decision.[1]

  • Methyl (The "Safe" Choice): Used when the pyrazinone ring serves as a rigid linker.[1] It minimizes the risk of clashing with the enzyme backbone.

  • Ethyl (The "Probe"): Used to probe the depth of the S1/S2 pocket. If the Methyl variant is potent but has poor cellular permeability, switching to Ethyl often improves membrane crossing without destroying binding affinity, provided the pocket can accommodate the extra methylene unit.[1]

References

  • Regioselective Alkylation of Pyrazinones

    • Sanderson, P. E., et al.[1] "Metabolism-directed optimization of 3-aminopyrazinone acetamide thrombin inhibitors." Journal of Medicinal Chemistry, 2003, 46(4), 461-473.[1][5]

  • General Pyrazinone Synthesis & Tautomerism

    • Sato, T., et al.[1] "Studies on Pyrazines.[5][6][7][8][9] Synthesis of 3-Aminopyrazin-2(1H)-ones." Journal of Heterocyclic Chemistry, various issues. (See general heterocyclic texts for N- vs O-alkylation principles).

  • Thrombin Inhibitor Design (SAR Context)

    • Burgey, C. S., et al.[1] "Discovery of a Potent, Selective, and Orally Bioavailable Thrombin Inhibitor."[1] Journal of Medicinal Chemistry, 2003.[1][5] (Demonstrates the utility of the pyrazinone scaffold).

    • [1]

  • Physical Organic Principles

    • Hansch, C., et al.[1] "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." (Reference for LogP and steric parameter estimation of Me vs Et groups).

reference standards for 3-amino-1-ethyl-1,2-dihydropyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reference Standards for 3-Amino-1-ethyl-1,2-dihydropyrazin-2-one

Executive Summary & Strategic Context

This compound (also known as 3-amino-1-ethylpyrazin-2(1H)-one) is a critical pyrazine derivative, typically encountered as a process impurity or degradation product in the synthesis of pyrazine-carboxamide antivirals (e.g., Favipiravir analogs) or specific kinase inhibitors.

Unlike common pharmacopeial standards, this compound often lacks a widely available "USP/EP" designation, forcing researchers to rely on custom-synthesized or commercial "Research Grade" materials. This guide objectively compares the performance and validation requirements of Certified Reference Materials (CRMs) versus Analytical Grade and In-House Synthesized standards. It provides a self-validating framework to establish this compound as a primary reference standard for GMP/GLP analysis.

Technical Profile & Identity

Before selecting a standard, the chemical identity must be unequivocally established. The N-ethyl substitution at position 1 locks the tautomeric equilibrium, preventing the formation of the hydroxypyrazine form.

Parameter Specification
Chemical Name This compound
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol (Monoisotopic: 139.07 Da)
InChIKey IRMKADIQKLRPIG-UHFFFAOYSA-N
Core Structure Pyrazin-2-one ring with N1-Ethyl and C3-Amino groups
pKa (Calculated) ~2.5 (Basic N4), ~13 (Amide-like N1)
Solubility High in Water, DMSO, Methanol; Low in Hexane.[1][2][3]

Comparative Analysis: Reference Standard Grades

The choice of reference standard grade dictates the validity of your quantitative data.

FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Grade (Commercial) Option C: In-House / Crude Synthesized
Purity > 98.0% (Certified with Uncertainty)> 95% (Nominal)Variable (Often 85-95%)
Traceability SI-Traceable (via qNMR/Mass Balance)Manufacturer's CoA onlyNone
Water Content Measured (KF) & FactorizedOften ignored or "Loss on Drying"Unknown (High Risk)
Primary Use Quantification (Assay, Release Testing)Identification (Retention Time)Feasibility (R&D only)
Risk Profile Low. Defensible in audits.Medium. Batch-to-batch variation.High. False positives/negatives.

Expert Insight: For This compound , hygroscopicity is a major "silent killer" of accuracy. A standard claiming 99% purity by HPLC but containing 5% absorbed water will introduce a 5% systematic error in quantification if not corrected. Option A (CRM) or a rigorously characterized Option C (treated as a Primary Standard) is mandatory for quantitative impurity profiling.

Experimental Validation Protocols

To validate a non-certified standard (Option B or C) as a "Working Standard," you must perform the following characterization.

A. Purity Assignment (Mass Balance Approach)

Do not rely solely on HPLC area %. The true potency (


) is calculated as:


  • 
    :  Chromatographic purity (Area %)
    
  • 
    :  Water content by Karl Fischer (Coulometric)
    
  • 
    :  Residual Solvents by GC-HS
    
  • 
    :  Residue on Ignition (Sulfated Ash)
    
B. HPLC-UV/MS Specificity Protocol

This protocol separates the target from its des-ethyl analog (3-aminopyrazin-2-one) and other pyrazine byproducts.

  • Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (primary), 310 nm (secondary); MS (ESI+) for confirmation.

  • Gradient:

    • 0 min: 2% B

    • 5 min: 2% B (Isocratic hold for polar retention)

    • 15 min: 40% B

    • 20 min: 90% B

System Suitability Criteria:

  • Retention Time: ~4.5 - 6.0 min (Must resolve from solvent front).

  • Tailing Factor: < 1.5 (Critical for amino-pyrazines which tail on standard C18).

  • Signal-to-Noise: > 10 for LOQ solution (0.05% level).

Visualizations & Pathways

Figure 1: Synthesis & Impurity Origin Pathway

This diagram illustrates how This compound is formed, distinguishing it from related impurities.

G Start 3-Aminopyrazin-2(1H)-one (Precursor) Reagent Ethyl Halide / Base (Alkylation) Start->Reagent Target 3-amino-1-ethyl- 1,2-dihydropyrazin-2-one (TARGET IMPURITY) Reagent->Target Major Product (N1-Alkylation) SideProduct1 O-Alkylated Isomer (2-ethoxy-3-aminopyrazine) Reagent->SideProduct1 Minor Product (O-Alkylation) SideProduct2 N4-Alkylated Isomer (Unstable/Zwitterion) Reagent->SideProduct2 Trace

Caption: Reaction scheme showing N1-alkylation selectivity. The target compound is the thermodynamic N-alkyl product, distinct from the O-alkyl ether.

Figure 2: Analytical Validation Workflow

A logic flow for qualifying an incoming reference standard batch.

Validation Step1 Receive Standard (Solid) Step2 Identity Check (1H-NMR + MS) Step1->Step2 Decision1 Structure Confirmed? Step2->Decision1 Step3 Purity Assessment (HPLC-UV @ 254nm) Decision1->Step3 Yes Reject Reject / Repurify Decision1->Reject No Step4 Water Content (Karl Fischer) Step3->Step4 Calc Calculate Potency (Mass Balance) Step4->Calc

Caption: Step-by-step decision tree for qualifying a working standard before use in GMP analysis.

Handling & Stability Guidelines

  • Storage: Store at -20°C under argon or nitrogen. The amino group is susceptible to oxidation, and the pyrazinone ring can photodegrade.

  • Hygroscopicity: This compound is a solid hydrate former . Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Solution Stability: Stable in Acetonitrile/Water (50:50) for 24 hours at 4°C. Avoid acidic diluents for long-term storage as they may promote hydrolysis or salt formation.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • United States Pharmacopeia (USP).General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • European Medicines Agency (EMA).ICH Q3A(R2) Impurities in New Drug Substances.
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Methodology for qNMR purity assignment).

Sources

Comparative Guide: Spectroscopic Characterization of N-Substituted Aminopyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of spectroscopic methods for characterizing N-substituted aminopyrazinones, focusing on the critical challenge of distinguishing regioisomers.

Executive Summary

In medicinal chemistry, aminopyrazinones (specifically 3-aminopyrazin-2(1H)-ones) are privileged scaffolds, serving as bioisosteres for nucleobases and core structures in kinase inhibitors (e.g., Favipiravir analogs).

The primary synthetic and analytical challenge with this scaffold is its ambident nucleophilicity . The pyrazinone core exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. Alkylation can occur at:

  • N1-position (Thermodynamic N-alkylation; Desired for "one" scaffold).

  • O-position (Kinetic O-alkylation; Yields imidate ethers).

  • Exocyclic Amine (Rare under standard conditions but possible).

This guide compares the efficacy of NMR (


H, 

C, 2D), IR, and X-ray crystallography in resolving this regiochemical ambiguity.

Part 1: Strategic Analysis of Characterization Methods

The following table summarizes the diagnostic utility of each method for distinguishing


-alkyl from 

-alkyl products.
Table 1: Comparative Efficacy of Spectroscopic Techniques
Feature

H NMR

C NMR
2D NMR (HMBC) FT-IR X-Ray Crystallography
Primary Metric Chemical Shift (

) of alkyl group
Chemical Shift (

) of C2 (Carbonyl)
Long-range coupling (

)
Amide I Band (

cm

)
Bond Lengths (C-O vs C=O)
Resolution Power ModerateHighDefinitive ModerateAbsolute
Sample Req. Low (<1 mg)Medium (5-10 mg)Medium (10 mg)Low (Solid state)High (Single Crystal)
Throughput HighMediumMediumHighLow
Key Limitation Solvent dependent shifts; overlapQuaternary carbons require long scansRequires interpretation expertiseBroad bands can obscure detailsCrystal growth is the bottleneck

Part 2: Technical Deep Dive & Mechanistic Causality

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solution-state characterization. The choice of solvent is critical; DMSO-


  is preferred over CDCl

to stabilize the amide form and prevent aggregation-induced broadening.
A. Proton NMR (

H)

The electronegativity difference between Nitrogen (3.04) and Oxygen (3.44) causes a distinct shielding effect on the attached alkyl group.

  • 
    -Alkyl:  The protons on the carbon directly attached to N1 typically resonate upfield (3.4 – 3.8 ppm  for 
    
    
    
    -Methyl).
  • 
    -Alkyl:  The protons on the carbon attached to Oxygen are deshielded, shifting downfield (3.9 – 4.2 ppm  for 
    
    
    
    -Methyl).
B. Carbon NMR (

C)

This is often more diagnostic than proton NMR.

  • The Carbonyl (C2): In the

    
    -substituted pyrazinone  (lactam), the C2 is a true carbonyl and resonates at 155 – 165 ppm .
    
  • The Imidate (C2): In the

    
    -substituted pyrazine  (lactim), the C2 becomes part of an aromatic heteroaromatic system (C-O-R). While still deshielded, it often shifts significantly (typically 150 – 160 ppm , but the key is the change relative to the unsubstituted precursor).
    
  • Alkyl Carbon: The

    
    -CH
    
    
    
    carbon appears around 35-45 ppm , whereas
    
    
    -CH
    
    
    appears around 53-56 ppm .
C. 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation)

The "Smoking Gun" Experiment. To definitively prove the structure without crystals, you must trace the connectivity:

  • Pathway: Excitation of the alkyl protons

    
     Transfer to the adjacent heteroatom? No, HMBC skips heteroatoms 
    
    
    
    Transfer to the C2 Carbon .
  • Observation:

    • If

      
      -alkyl : The alkyl protons show a correlation to the C2 Carbonyl  (distinctive shift ~160 ppm) AND often the C6  carbon (if N1 substituted).
      
    • If

      
      -alkyl : The alkyl protons correlate to the C2 Carbon  (imidate shift) but not C6.
      
Infrared Spectroscopy (FT-IR)

IR is a rapid checkpoint for the presence of the carbonyl group.

  • 
    -Substituted (Lactam):  Exhibits a strong, sharp Amide I band  (C=O stretch) at 1650–1690 cm
    
    
    
    .
  • 
    -Substituted (Lactim):  The C=O band disappears. Instead, you observe aromatic C=N stretches and strong C-O stretches in the 1000–1300 cm
    
    
    
    region.

Part 3: Visualization of Logic & Workflow

Diagram 1: Regioselectivity & Characterization Pathways

This diagram illustrates the divergent synthesis pathways and the spectroscopic "fingerprints" of the resulting isomers.

G Start 3-Aminopyrazin-2(1H)-one (Ambident Nucleophile) Reaction Alkylation (R-X, Base) Start->Reaction N_Isomer N1-Alkyl Product (Pyrazinone/Lactam) Reaction->N_Isomer Thermodynamic Control (Polar Aprotic Solvents) O_Isomer O-Alkyl Product (Alkoxypyrazine/Lactim) Reaction->O_Isomer Kinetic Control (Ag salts / Hard Electrophiles) N_Spec NMR: N-CH3 (~3.6 ppm) IR: C=O (~1670 cm-1) HMBC: H(alkyl) -> C=O N_Isomer->N_Spec O_Spec NMR: O-CH3 (~4.0 ppm) IR: No C=O HMBC: H(alkyl) -> C-O O_Isomer->O_Spec

Caption: Divergent alkylation pathways of aminopyrazinone and their distinct spectroscopic signatures.

Diagram 2: Characterization Decision Tree

A self-validating logic flow for researchers to determine structure.

DecisionTree Step1 Step 1: 1H NMR (DMSO-d6) Check Alkyl Shift Check1 Shift Position? Step1->Check1 Res_N Likely N-Alkyl (~3.5 - 3.8 ppm) Check1->Res_N Upfield Res_O Likely O-Alkyl (> 3.9 ppm) Check1->Res_O Downfield Step2 Step 2: FT-IR Verification Res_N->Step2 Res_O->Step2 Check2 C=O Band? Step2->Check2 Confirm_N N-Isomer Confirmed (Strong band ~1670 cm-1) Check2->Confirm_N Yes Confirm_O O-Isomer Confirmed (No C=O band) Check2->Confirm_O No Ambiguous Ambiguous? (e.g., overlapping peaks) Check2->Ambiguous Unclear Step3 Step 3: 2D HMBC / X-Ray Ambiguous->Step3

Caption: Step-by-step decision logic for assigning N- vs O-alkylation using standard laboratory equipment.

Part 4: Experimental Protocols

General Procedure for Regioselective N-Alkylation

To favor the N-substituted aminopyrazinone (Target).

  • Reagents: 3-aminopyrazin-2(1H)-one (1.0 eq), Alkyl Halide (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Dry DMF or DMSO (Polar aprotic solvents favor the softer N-nucleophile).

  • Condition: Stir at 60°C for 4–12 hours.

  • Workup: Pour into ice water. The

    
    -alkyl product often precipitates due to higher polarity/crystallinity compared to the 
    
    
    
    -alkyl oil. Filter and wash with water.
Analytical Protocol: The "Self-Validating" Workflow

Do not rely on a single method. Follow this sequence:

  • Solubility Check: Dissolve ~5mg in DMSO-

    
    . (If insoluble, use TFA-
    
    
    
    , but be aware of protonation shifts).
  • 1H NMR Acquisition:

    • Set relaxation delay (

      
      ) to >2s to ensure integration accuracy of the amide proton (if un-alkylated) or adjacent ring protons.
      
    • Validation: Integrate the alkyl peak relative to the pyrazine ring protons (H5, H6). Ratio must be stoichiometric.

  • HMBC Acquisition (If N vs O is critical):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Validation: Look for the cross-peak between the alkyl protons and the Carbonyl (C2).

      • N-Alkyl: Cross peak to C2 (~155 ppm) AND C6 (~130 ppm).

      • O-Alkyl: Cross peak to C2 (~160 ppm) but NO cross peak to C6 (too far, 4 bonds).

Part 5: Reference Data Tables

Table 2: Characteristic Chemical Shifts (DMSO- )
PositionAtomN-Methyl-3-aminopyrazin-2-one2-Methoxy-3-aminopyrazine (O-isomer)
Alkyl Group

H
3.45 – 3.60 ppm (s, 3H)3.95 – 4.10 ppm (s, 3H)
Alkyl Group

C
35.0 – 40.0 ppm 53.0 – 56.0 ppm
C2 (Carbonyl/Imidate)

C
155.0 – 160.0 ppm 158.0 – 162.0 ppm (Often similar, requires HMBC)
C3 (Amino-bearing)

C
~150.0 ppm~145.0 ppm
Table 3: IR Band Assignments
Vibration ModeN-Isomer (Amide)O-Isomer (Ether)
C=O[1] Stretch Strong, 1650-1690 cm

Absent
C=N Stretch Weak/MediumMedium, 1550-1600 cm

C-O-C Stretch AbsentStrong, 1000-1300 cm

N-H Stretch (NH

)
3300-3400 cm

(Doublet)
3300-3400 cm

(Doublet)

References

  • LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Hanson, J. C., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Max Planck Society / Beilstein J. Org. Chem.Link

  • Basiuk, V. A. (2003).[3] "Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones." Spectrochimica Acta Part A. Link

  • Compound Interest. (2015).[4] "A Guide to 13C NMR Chemical Shift Values." Link

  • LibreTexts. (2023). "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. Link

Sources

Safety Operating Guide

3-Amino-1-ethyl-1,2-dihydropyrazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

DISPOSAL PROCEDURES: 3-Amino-1-ethyl-1,2-dihydropyrazin-2-one

Executive Summary & Chemical Identification

This guide provides the definitive operational protocol for the disposal of This compound (CAS: 1343050-71-4 ). As a functionalized heterocyclic amine, this compound requires strict adherence to organic waste streams to prevent environmental contamination and ensuring regulatory compliance (RCRA/EPA).

Critical Directive: Under no circumstances should this compound be discharged into municipal wastewater (sink drains). All waste must be routed to high-temperature incineration.

Parameter Technical Specification
Chemical Name This compound
CAS Number 1343050-71-4
Molecular Formula C₆H₉N₃O
Molecular Weight ~139.15 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazard Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxicity (Oral)
Waste Classification Non-Halogenated Organic Waste (Unless mixed with halogenated solvents)

Hazard Assessment & Safety Profile

Before initiating disposal, the user must acknowledge the specific hazards associated with aminopyrazinone derivatives. While specific toxicological data for this exact CAS is often limited in research settings, Prudent Practices in the Laboratory dictates treating it as a functionalized irritant with potential sensitizing properties.

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Reactivity Profile:

    • Incompatible with strong oxidizing agents and strong acids.

    • Stable under ambient conditions; however, thermal decomposition releases Nitrogen Oxides (NOx).

Waste Stream Classification & Segregation

Proper segregation is the single most critical step in the disposal workflow. This compound must be classified into the correct waste stream to ensure safe incineration.

Decision Matrix: Waste Stream Selection

WasteStream Start Waste Material Containing This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid SOLID ORGANIC WASTE (High-Temp Incineration) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo BinHalo HALOGENATED LIQUID WASTE (Segregated Stream) Halo->BinHalo BinNonHalo NON-HALOGENATED LIQUID WASTE (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Waste stream segregation logic. Ensure strict separation of halogenated and non-halogenated solvents if the compound is in solution.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired chemicals, weighing boats, contaminated gloves, paper towels.

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: If the material is a pure powder (>5g), place the sealed bag inside a screw-top wide-mouth jar or a secondary bag to prevent dispersion.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the Solid Waste Satellite Accumulation Area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction byproducts dissolved in solvent.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Transfer: Pour into the appropriate HDPE waste carboy (e.g., 20L safety carboy).

    • Caution: Ensure the waste container is compatible with the solvent.

  • Logging: Record the volume and concentration of the aminopyrazinone on the carboy's log sheet immediately.

    • Note: Even trace amounts (<0.1%) must be logged for incineration profiling.

Emergency Spill Response Procedure

In the event of a spill, immediate action is required to prevent exposure and tracking.

SpillResponse Alert 1. ALERT & ISOLATE Notify nearby personnel Mark area PPE 2. DON PPE Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Assess 3. ASSESS STATE PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill CleanDry Cover with wet paper towel to prevent dust. Scoop into bag. DrySpill->CleanDry CleanWet Absorb with Vermiculite or Absorbent Pads. Scoop into bag. WetSpill->CleanWet Finish 4. DECONTAMINATE Wash surface with soap/water. Dispose all as Haz Waste. CleanDry->Finish CleanWet->Finish

Figure 2: Step-by-step spill response workflow. Prioritize dust suppression for solid spills.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or polypropylene pads.

  • Neutralizer: Not required (compound is not strongly corrosive).

  • Solvent: Soap and water for final surface cleaning (avoid organic solvents which may spread the residue).

Regulatory Compliance & Documentation

  • EPA/RCRA Status: This compound is not P-listed or U-listed specifically. However, it must be managed as a Characteristic Hazardous Waste (if ignitable/corrosive in solution) or generally as Non-Regulated Chemical Waste destined for incineration.

  • Drain Disposal: STRICTLY PROHIBITED . Heterocyclic amines can persist in aquatic environments and are toxic to aquatic life.

  • Empty Containers: Containers that held this compound must be "RCRA Empty" (less than 3% by weight remaining) before being triple-rinsed. The rinsate must be collected as hazardous waste.[2] Defaced containers can then be discarded in regular trash or glass recycling.

References

  • PubChem. (n.d.). Compound Summary: Pyrazinone Derivatives. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • US EPA. (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-ethyl-1,2-dihydropyrazin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-ethyl-1,2-dihydropyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.